Product packaging for Pirenzepine hcl hydrate(Cat. No.:)

Pirenzepine hcl hydrate

Cat. No.: B15073514
M. Wt: 405.9 g/mol
InChI Key: QODVVDMOQTYTNN-UHFFFAOYSA-N
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Description

Pirenzepine hcl hydrate is a useful research compound. Its molecular formula is C19H24ClN5O3 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24ClN5O3 B15073514 Pirenzepine hcl hydrate

Properties

Molecular Formula

C19H24ClN5O3

Molecular Weight

405.9 g/mol

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrate;hydrochloride

InChI

InChI=1S/C19H21N5O2.ClH.H2O/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);1H;1H2

InChI Key

QODVVDMOQTYTNN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl

Origin of Product

United States

Foundational & Exploratory

Pirenzepine HCl Hydrate: An In-Depth Technical Guide to its Mechanism of Action on Parietal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenzepine, a selective M1 muscarinic receptor antagonist, has historically been a key tool in elucidating the cholinergic regulation of gastric acid secretion. This technical guide provides a comprehensive overview of the mechanism of action of pirenzepine hydrochloride (HCl) hydrate at the level of the gastric parietal cell. It details the molecular interactions, downstream signaling cascades, and the physiological consequences of M1 receptor blockade. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for investigating pirenzepine's effects, and provides visual representations of the key pathways and workflows to support further research and drug development in the field of gastric acid-related disorders.

Introduction

Gastric acid secretion by parietal cells is a complex process regulated by neural, hormonal, and paracrine pathways. Acetylcholine (ACh), released from postganglionic vagal fibers, is a primary secretagogue that stimulates acid production. Pirenzepine HCl hydrate is a tricyclic compound that exhibits a higher affinity for the M1 subtype of muscarinic acetylcholine receptors compared to other subtypes (M2-M5).[1] This selectivity allows for the targeted inhibition of certain cholinergic pathways with fewer systemic side effects compared to non-selective antagonists like atropine.[2] While pirenzepine's primary site of action in vivo is considered to be the M1 receptors on intramural ganglia, it also has direct effects on parietal cells, which this guide will explore in detail.[3][4]

Molecular Mechanism of Action

Receptor Binding and Selectivity

Pirenzepine acts as a competitive antagonist at muscarinic acetylcholine receptors. Its selectivity for the M1 receptor subtype is a key feature of its pharmacological profile. While direct and comprehensive binding studies of pirenzepine on isolated parietal cells are limited, data from various tissues, including the cerebral cortex and sympathetic ganglia where M1 receptors are abundant, have established its M1-preferential binding.[1] The binding of pirenzepine to the M1 receptor on parietal cells competitively inhibits the binding of acetylcholine, thereby preventing the initiation of the downstream signaling cascade that leads to acid secretion.[5]

Downstream Signaling Pathways

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 and Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular calcium is a critical signal for the activation of acid secretion.[6] Pirenzepine, by blocking the M1 receptor, inhibits this carbachol-induced increase in intracellular calcium.[7]

  • DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC can then phosphorylate various intracellular proteins, contributing to the sustained acid secretion response.

The ultimate effector of acid secretion is the H+/K+-ATPase (proton pump), which is translocated to the apical membrane of the parietal cell upon stimulation. The signaling cascade initiated by acetylcholine and inhibited by pirenzepine is a key pathway leading to the activation of this proton pump.[8]

cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds Pirenzepine Pirenzepine Pirenzepine->M1R Blocks Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_cytosol [Ca2+]i ↑ ER->Ca2_cytosol Releases Ca2+ Ca2_cytosol->PKC Activates H_K_ATPase H+/K+-ATPase (Proton Pump) Ca2_cytosol->H_K_ATPase Activates PKC->H_K_ATPase Activates Acid_Secretion Acid Secretion H_K_ATPase->Acid_Secretion Promotes

Figure 1: Pirenzepine's inhibitory action on the M1 receptor signaling pathway in parietal cells.

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity and inhibitory potency of pirenzepine from various experimental models.

Table 1: Pirenzepine Binding Affinity (Ki) for Muscarinic Receptor Subtypes

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
M1Rat Cerebral Cortex[3H]Pirenzepine~16[9]
M2Rat Heart[3H]N-Methylscopolamine~400[9]
M1Bovine Cerebral Cortex[3H]Quinuclidinyl benzilate18 ± 14[4]
M2Bovine Tracheal Mucosa[3H]Quinuclidinyl benzilate480 ± 40[4]
M2Bovine Tracheal Smooth Muscle[3H]Quinuclidinyl benzilate690 ± 380[4]
-Isolated Perfused Rat Stomach-~2[10][11]

Table 2: Inhibitory Potency (IC50/ED50) of Pirenzepine on Acid Secretion and Related Parameters

ParameterExperimental ModelStimulantIC50/ED50Comparative Antagonist (IC50/ED50)Reference
Aminopyrine UptakeIsolated Guinea Pig Parietal CellsCarbachol2.63 µMAtropine (15.4 nM)[10]
Acid SecretionIsolated Rat Parietal CellsCarbachol + db-cAMP1.1 µMAtropine (4.6 nM)[3]
Aminopyrine AccumulationIsolated Rabbit Gastric GlandsCarbachol (100 µM)13 µM-[6]
Gastrin SecretionIsolated Perfused Rat StomachCarbachol (1 µM)100 nM (D50)Atropine (1 nM)[10]
Somatostatin InhibitionIsolated Perfused Rat StomachCarbachol (1 µM)100 nM (D50)Atropine (10 nM)[10]
Gastric Acid SecretionRat (in vivo)-0.71 mg/kgAtropine (0.056 mg/kg)[2]

Experimental Protocols

Isolation of Parietal Cells

A common method for studying the direct effects of pirenzepine on parietal cells is to use an isolated cell preparation. This protocol is adapted from methodologies used for guinea pig and rat gastric mucosa.[10][12]

Materials:

  • Hartley strain male guinea pigs (300-400g) or Wistar rats.

  • Collagenase (Type I), Dispase, Pronase

  • Bovine Serum Albumin (BSA)

  • HEPES-buffered saline

  • Percoll

  • Tissue culture medium (e.g., TCM-199)

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Excise the stomach and rinse with cold saline.

  • Separate the fundic mucosa and mince it into small pieces.

  • Digest the tissue with a solution containing pronase and collagenase in HEPES-buffered saline with gentle agitation.

  • Filter the cell suspension through nylon mesh to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend in fresh buffer.

  • To enrich for parietal cells, use a density gradient centrifugation method with Percoll.

  • Collect the parietal cell-enriched fraction and wash to remove the Percoll.

  • Resuspend the isolated parietal cells in the desired experimental buffer.

start Start: Excise Stomach mince Mince Fundic Mucosa start->mince digest Enzymatic Digestion (Collagenase, Pronase) mince->digest filter Filter Suspension digest->filter wash1 Wash Cells (Centrifugation) filter->wash1 percoll Percoll Gradient Centrifugation wash1->percoll collect Collect Parietal Cell Fraction percoll->collect wash2 Wash Cells to Remove Percoll collect->wash2 resuspend Resuspend in Experimental Buffer wash2->resuspend end Isolated Parietal Cells resuspend->end

Figure 2: Workflow for the isolation of gastric parietal cells.
Aminopyrine Uptake Assay for Acid Secretion

This assay indirectly measures acid secretion by quantifying the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of stimulated parietal cells.[10][13]

Materials:

  • Isolated parietal cells

  • [14C]-aminopyrine

  • Experimental buffer (e.g., HEPES-buffered saline with glucose)

  • Stimulants (e.g., carbachol, histamine)

  • Inhibitors (e.g., this compound, atropine)

  • Scintillation fluid and counter

Procedure:

  • Pre-incubate isolated parietal cells in the experimental buffer.

  • Add various concentrations of pirenzepine or other inhibitors and incubate for a specified time (e.g., 15-30 minutes).

  • Add the stimulant (e.g., carbachol) and [14C]-aminopyrine to the cell suspension.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 20-40 minutes).

  • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Aspirate the supernatant and lyse the cell pellet.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Calculate the aminopyrine accumulation ratio and determine the dose-dependent inhibition by pirenzepine.

Measurement of Intracellular Calcium ([Ca2+]i)

The fluorescent dye Fura-2 AM is commonly used to measure changes in intracellular calcium concentration.

Materials:

  • Isolated parietal cells

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline

  • Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

Procedure:

  • Load the isolated parietal cells with Fura-2 AM in the presence of Pluronic F-127 for a defined period (e.g., 30-60 minutes) at 37°C.

  • Wash the cells to remove extracellular dye.

  • Place the cells in a cuvette for spectrofluorometry or on a coverslip for microscopy.

  • Establish a baseline fluorescence reading.

  • Add pirenzepine and incubate for a short period.

  • Add the stimulant (e.g., carbachol) and record the change in fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • Calculate the 340/380 nm fluorescence ratio to determine the change in intracellular calcium concentration.

Conclusion

This compound acts as a selective antagonist of M1 muscarinic receptors. On parietal cells, this antagonism directly inhibits the acetylcholine-induced signaling cascade involving the Gq/11-PLC-IP3 pathway, leading to a reduction in intracellular calcium mobilization and subsequent H+/K+-ATPase-mediated acid secretion. Although its in vivo effects are likely dominated by actions on enteric ganglia, the direct effects on parietal cells are significant and have been instrumental in dissecting the cholinergic control of gastric acid production. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in academia and industry who are engaged in the study of gastric physiology and the development of novel anti-secretory agents.

References

The In Vivo Journey of Pirenzepine HCl Hydrate: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of pirenzepine HCl hydrate, a selective M1 muscarinic acetylcholine receptor antagonist. This document synthesizes key data from various studies, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development.

Pharmacokinetic Profile of Pirenzepine

Pirenzepine exhibits distinct pharmacokinetic properties characterized by its hydrophilic nature, which influences its absorption and distribution. The following tables summarize the key pharmacokinetic parameters of pirenzepine observed in both human and animal studies.

Table 1: Pharmacokinetic Parameters of Pirenzepine in Humans
ParameterValueSpecies/Study PopulationAdministration RouteReference
Bioavailability20-30%Healthy VolunteersOral[1]
~26%Healthy VolunteersOral
33.5% (Tablet)12 Healthy VolunteersOral[2]
20.3% (Suspension)12 Healthy VolunteersOral[2]
0.2827 Intensive Care PatientsOral[3]
0.1412 Normal SubjectsOral[3]
Tmax (Time to Peak Plasma Concentration)~2 hoursGastric and Duodenal Ulcer Patients50 mg Oral[4]
Cmax (Peak Plasma Concentration)57.2 ± 31.8 ng/mLGastric Ulcer Patients50 mg Oral[4]
48.0 ± 29.8 ng/mLDuodenal Ulcer Patients50 mg Oral[4]
Elimination Half-life (t½)~12 hoursHealthy VolunteersOral[1]
11-12 hours--[5]
7.7 ± 1.4 hours12 Healthy VolunteersIntravenous[2]
Volume of Distribution (Vd)0.255 ± 0.057 L/kg12 Healthy VolunteersIntravenous[2]
Total Plasma Clearance (Cl)263.4 ± 56.8 mL/min12 Healthy VolunteersIntravenous[2]
Protein Binding~12%--[1]
~10%--[5]
Excretion~10% unchanged in urine, rest in feces--[1]
80-90% unchanged in urine and feces--[5]
Table 2: Pharmacokinetic Parameters of Pirenzepine in Animals
ParameterValueSpeciesAdministration RouteDoseReference
Tmax~3 hoursSD-JCL RatsOral20 mg/kg (¹⁴C-labeled)
Elimination Half-life (t½)1 hour (alpha phase), 8 hours (beta phase)SD-JCL RatsIntravenous2 mg/kg (¹⁴C-labeled)
Excretion (96h post-dose)~46% in urine, ~53% in fecesSD-JCL RatsIntravenous2 mg/kg (¹⁴C-labeled)
~8% in urine, ~91% in fecesSD-JCL RatsOral20 mg/kg (¹⁴C-labeled)

Experimental Protocols

This section details the methodologies for key in vivo experiments to determine the pharmacokinetics and bioavailability of pirenzepine.

In Vivo Bioavailability Study in Healthy Human Volunteers (Synthesized Protocol)

This protocol is a composite representation based on typical bioequivalence study designs.

  • Study Design: An open-label, randomized, single-dose, two-period, two-sequence crossover study.

  • Subjects: A cohort of healthy adult volunteers (e.g., 12 subjects) who have provided informed consent.

  • Drug Administration:

    • Test Product: A single oral dose of this compound (e.g., 50 mg tablet).

    • Reference Product: A single oral dose of a reference pirenzepine formulation or an intravenous infusion for absolute bioavailability determination.

    • A washout period of at least seven times the elimination half-life of pirenzepine is maintained between the two periods.

  • Blood Sampling:

    • Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

    • Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -20°C or lower until analysis.

  • Analytical Method: Quantification of pirenzepine in plasma samples is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

In Vivo Pharmacokinetic Study in Rats (Synthesized Protocol)

This protocol is a composite representation based on typical rodent pharmacokinetic study designs.

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment and fasted overnight before drug administration.

  • Drug Administration:

    • Oral (p.o.): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 20 mg/kg.

    • Intravenous (i.v.): this compound is dissolved in sterile saline and administered as a bolus injection into the tail vein at a dose of 2 mg/kg.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated carotid artery at pre-dose and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Pirenzepine concentrations in rat plasma are determined using a validated LC-MS/MS method.

Bioanalytical Method for Pirenzepine Quantification in Plasma (LC-MS/MS)

This protocol is based on a described method for the determination of pirenzepine in human plasma.[6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound).

    • Basify the plasma sample with a small volume of ammonium hydroxide.

    • Extract the pirenzepine and internal standard with a suitable organic solvent (e.g., chloroform or a mixture of diethyl ether and dichloromethane) by vortexing.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.5-1.0 mL/min).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both pirenzepine and the internal standard. For pirenzepine, a potential transition could be m/z 352 → 113.[6]

    • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) should be sufficient for the intended study (e.g., 1 ng/mL).[6]

Visualizations

Pirenzepine's Mechanism of Action: M1 Receptor Signaling Pathway

Pirenzepine acts as a selective antagonist at the M1 muscarinic acetylcholine receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this pathway in gastric parietal cells, pirenzepine reduces gastric acid secretion.[7]

Gq_Coupled_Signaling cluster_membrane Cell Membrane M1_Receptor M1 Receptor G_Protein Gq/11 Protein M1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_Receptor Activates Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1_Receptor Blocks IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca_Release->Cellular_Response Leads to PKC_Activation->Cellular_Response Leads to

Caption: M1 muscarinic receptor signaling pathway antagonized by pirenzepine.

Experimental Workflow for an In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study, from the initial planning stages to the final data analysis.

PK_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Analytical and Data Analysis cluster_reporting Phase 4: Reporting Protocol_Design Protocol Design (Objectives, Animal Model, Dosing, Sampling) Ethics_Approval Ethical Review and Approval Protocol_Design->Ethics_Approval Animal_Acclimatization Animal Acclimatization and Preparation Ethics_Approval->Animal_Acclimatization Dosing Drug Administration (e.g., Oral, IV) Animal_Acclimatization->Dosing Sampling Biological Sample Collection (Blood) Dosing->Sampling Sample_Processing Sample Processing (e.g., Plasma Separation) Sampling->Sample_Processing Bioanalysis Bioanalysis (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report_Generation Final Study Report Generation PK_Analysis->Report_Generation

Caption: Generalized workflow for an in vivo pharmacokinetic study.

References

Pirenzepine HCl Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Pirenzepine HCl hydrate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide details the compound's mechanism of action as a selective M1 muscarinic receptor antagonist, outlines key experimental protocols for its characterization, and visualizes its associated signaling pathways.

Chemical Structure and Properties

This compound is the hydrated hydrochloride salt of Pirenzepine, a tricyclic benzodiazepine derivative. It is a white to slightly yellow, crystalline powder. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a dihydrochloride salt, which is often supplied as a monohydrate.

Chemical Structure:

  • IUPAC Name: 11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one dihydrochloride monohydrate[3]

  • Molecular Formula: C₁₉H₂₅Cl₂N₅O₃[3]

  • Canonical SMILES: CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl.Cl

  • InChI Key: FFNMBRCFFADNAO-UHFFFAOYSA-N

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 442.34 g/mol [3]
CAS Number 29868-97-1 (dihydrochloride)
Melting Point >238 °C (decomposes)[1]
Solubility Water: 50 mg/mL[2]
DMSO: Soluble[1]
pKa (Strongest Basic) 7.2 (Predicted)

Pharmacological Properties

Pirenzepine is a selective antagonist of the M1 subtype of muscarinic acetylcholine receptors. This selectivity is crucial to its therapeutic effects, primarily the reduction of gastric acid secretion, with fewer of the typical anticholinergic side effects associated with non-selective muscarinic antagonists.

Muscarinic Receptor Affinity:

The following table presents the equilibrium dissociation constants (Ki) of Pirenzepine for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)
M1 11.48
M2 602.56
M3 151.36
M4 199.53

Data is for the free base of Pirenzepine.

Mechanism of Action and Signaling Pathways

Pirenzepine exerts its pharmacological effects by competitively blocking the M1 muscarinic acetylcholine receptor. In the stomach, these receptors are located on enterochromaffin-like (ECL) cells and parasympathetic ganglia. By antagonizing these receptors, Pirenzepine reduces the release of histamine from ECL cells and decreases vagally-stimulated gastric acid secretion from parietal cells.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Blockade of this receptor by Pirenzepine inhibits the canonical Gq signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Pirenzepine Pirenzepine M1_Receptor M1 Receptor Pirenzepine->M1_Receptor Blocks Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Histamine Release) Ca2_release->Cellular_Response Contributes to PKC->Cellular_Response Leads to

Pirenzepine's blockade of the M1-Gq signaling pathway.

Recent studies have also implicated M1 receptor signaling in other pathways, such as the Hedgehog signaling pathway in the context of cancer cell migration and invasion. Pirenzepine has been shown to inhibit this pathway in certain cancer cell lines.

Hedgehog_Signaling_Pathway cluster_M1 M1 Receptor Signaling cluster_Hedgehog Hedgehog Pathway M1_Receptor M1 Receptor SHH Sonic Hedgehog (SHH) M1_Receptor->SHH Modulates PTCH1 Patched-1 (PTCH1) SHH->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI1 GLI1 SMO->GLI1 Activates Gene_Transcription Gene Transcription (Migration & Invasion) GLI1->Gene_Transcription Promotes Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Inhibits

Inhibitory effect of Pirenzepine on the Hedgehog pathway.

Experimental Protocols

Radioligand Binding Assay for Muscarinic M1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human M1 muscarinic receptor.[1][4][5]

Materials:

  • Membrane preparation from cells expressing the human M1 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound (as a reference compound).

  • Test compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the M1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution (at a final concentration near its Kd), and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of a non-labeled ligand (e.g., 1 µM atropine), 50 µL of [³H]-NMS solution, and 150 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of the test compound (or Pirenzepine), 50 µL of [³H]-NMS solution, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare M1 Receptor Membranes Start->Membrane_Prep Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubate at RT Assay_Setup->Incubation Harvesting Harvest and Wash Filters Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Data_Analysis Calculate IC₅₀ and Ki Counting->Data_Analysis End End Data_Analysis->End

Workflow for the M1 receptor radioligand binding assay.
Measurement of Gastric Acid Secretion in the Anesthetized Rat

This protocol describes a method to measure the effect of Pirenzepine on gastric acid secretion in an anesthetized rat model.[2][6][7]

Materials:

  • Male Wistar rats (200-250 g).

  • Urethane (anesthetic).

  • This compound.

  • Pentagastrin (or another secretagogue like histamine or carbachol).

  • Saline solution (0.9% NaCl).

  • pH meter.

  • Peristaltic pump.

  • Cannulas.

  • Surgical instruments.

Procedure:

  • Animal Preparation: Anesthetize the rat with urethane. Perform a tracheotomy to ensure a clear airway.

  • Surgical Procedure: Make a midline abdominal incision to expose the stomach. Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach.

  • Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min) using a peristaltic pump. Collect the perfusate every 15 minutes.

  • Basal Secretion: Collect perfusate for a basal period (e.g., 30-60 minutes) to establish a baseline of acid secretion.

  • Drug Administration: Administer Pirenzepine (or vehicle control) intravenously or intraperitoneally.

  • Stimulated Secretion: After a set period, infuse a secretagogue (e.g., pentagastrin) intravenously to stimulate gastric acid secretion.

  • Sample Collection: Continue to collect the gastric perfusate in 15-minute fractions for the duration of the experiment.

  • Acid Measurement: Determine the acid concentration in each collected fraction by titration with a standard NaOH solution to a pH of 7.0, or by measuring the pH and calculating the hydrogen ion concentration.

Data Analysis:

  • Calculate the acid output for each collection period (concentration × volume).

  • Express the results as the total acid output over a specific time or as a percentage of the basal or stimulated secretion.

  • Compare the acid output in the Pirenzepine-treated group to the control group to determine the inhibitory effect.

Gastric_Secretion_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Surgical Preparation (Tracheotomy, Cannulation) Anesthesia->Surgery Perfusion Start Gastric Perfusion Surgery->Perfusion Basal_Collection Collect Basal Secretion Perfusion->Basal_Collection Drug_Admin Administer Pirenzepine or Vehicle Basal_Collection->Drug_Admin Stimulation Infuse Secretagogue Drug_Admin->Stimulation Sample_Collection Collect Stimulated Secretion Stimulation->Sample_Collection Titration Titrate Samples to Determine Acid Output Sample_Collection->Titration Data_Analysis Analyze and Compare Acid Output Titration->Data_Analysis End End Data_Analysis->End

Workflow for measuring gastric acid secretion in rats.

References

An In-depth Technical Guide to the Synthesis and Purification of Pirenzepine HCl Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Pirenzepine dihydrochloride hydrate, a selective M1 muscarinic receptor antagonist. The document details synthetic pathways, experimental protocols, purification techniques, and analytical methods for purity assessment, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Synthesis of Pirenzepine Dihydrochloride

The synthesis of Pirenzepine typically involves a multi-step process, with the formation of the key tricyclic intermediate, 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, being a critical stage. This intermediate is then subsequently chloroacetylated and reacted with 1-methylpiperazine to yield the final product.

Synthesis of the Key Intermediate: 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one

A common and efficient method for the synthesis of this intermediate involves the acid-catalyzed cyclization of 2-amino-N-(2-chloropyridin-3-yl)benzamide.[1] Various acidic catalysts and solvent systems can be employed, each influencing reaction time, temperature, and overall yield.

Table 1: Comparative Data for the Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one [1]

CatalystSolventReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Sulfuric Acid1,4-Dioxane98-102598>98
Sulfuric AcidButanol8039899
Concentrated HClTetrahydrofuran (THF)64-6769598
Formic Acid2-Methyltetrahydrofuran78-8269699
Final Synthesis Steps

The final steps in the synthesis of Pirenzepine dihydrochloride involve the chloroacetylation of the tricyclic intermediate followed by reaction with 1-methylpiperazine. The resulting Pirenzepine free base is then converted to its dihydrochloride hydrate salt.

Experimental Protocols

Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one (Using Sulfuric Acid in 1,4-Dioxane)[1]
  • To a 1000 mL reaction flask, add 600 mL of 1,4-dioxane and 100 g of 2-amino-N-(2-chloropyridin-3-yl)benzamide.

  • Carefully add 1 mL of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux (98-102 °C) and maintain for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid precipitate.

  • Wash the solid with acetone.

  • Dry the faint yellow solid product under vacuum at 50-60 °C.

  • Expected yield: 98 g (98%), Purity: >98%.

Synthesis of Pirenzepine Dihydrochloride
  • Reflux 48.4 g of 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one in 900 ml of absolute dioxane for 15 minutes.

  • Simultaneously add 28 ml of chloroacetyl chloride and 52 ml of triethylamine dropwise over a period of 45 minutes.

  • Reflux the mixture for an additional eight hours.

  • Cool the mixture and filter it under vacuum.

  • Evaporate the filtrate in vacuum.

  • The crystalline residue is then reacted with 1-methylpiperazine.

  • The resulting Pirenzepine free base is dissolved in a suitable solvent and treated with hydrochloric acid to form the dihydrochloride salt, which can then be hydrated.

Purification of Pirenzepine HCl Hydrate

Recrystallization is a primary method for the purification of Pirenzepine dihydrochloride hydrate, effectively removing impurities and yielding a product with high purity.

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Analytical Methods for Purity Assessment

The purity of this compound is crucial for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of Pirenzepine involves a reversed-phase column with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector. The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Visualizations

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis A 2-amino-N-(2-chloropyridin-3-yl)benzamide B Acid-Catalyzed Cyclization A->B C 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one B->C D Chloroacetylation C->D E Reaction with 1-methylpiperazine D->E F Pirenzepine (Free Base) E->F G Salt Formation (HCl) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Purification_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C removes insoluble impurities D Slow Cooling and Crystallization B->D C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying under Vacuum F->G H Purified this compound G->H

Caption: General workflow for the purification of this compound by recrystallization.

Scaffold_Rearrangement Pirenzepine Pirenzepine Dihydrochloride (5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one derivative) Conditions Harsh Acidic Conditions (e.g., high conc. HCl, high temp) Pirenzepine->Conditions Rearranged Rearranged Product (6-amino-5,5a-dihydro-11H-pyrido[2,1-b]quinazolin-11-one derivative) Conditions->Rearranged Unexpected Scaffold Rearrangement

Caption: Potential side reaction of Pirenzepine under harsh acidic conditions.[3]

References

Pirenzepine HCl Hydrate: A Technical Guide to Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of pirenzepine hydrochloride (HCl) hydrate in various common laboratory solvents. This document is intended to serve as a critical resource for researchers and professionals involved in the development and formulation of pirenzepine-based therapeutics. The guide includes a summary of available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key biological and experimental pathways.

Introduction to Pirenzepine

Pirenzepine is a selective M1 muscarinic acetylcholine receptor antagonist. It is primarily recognized for its ability to inhibit gastric acid secretion at doses that do not significantly affect gastrointestinal motility or other bodily functions typically mediated by other muscarinic receptor subtypes. This selectivity has made it a subject of interest for treating peptic ulcers and other conditions related to gastric hyperacidity. The hydrochloride hydrate form is a common salt of pirenzepine used in research and pharmaceutical formulations. A thorough understanding of its solubility is fundamental for a range of applications, from in vitro assay development to the formulation of final dosage forms.

Quantitative Solubility Data

The solubility of pirenzepine HCl hydrate has been reported in several key laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the specific crystalline form of the compound. Discrepancies in reported values may arise from variations in experimental conditions or batch-to-batch variability of the solute.

SolventTemperatureSolubility (mg/mL)Molar Solubility (mM)NotesCitation
Water25°C84197.96-[1]
WaterNot Specified≥51.3Not Specified-
WaterNot Specified75176.75Requires sonication for dissolution.[2]
WaterNot Specified50Not Specified-[3]
WaterNot SpecifiedSoluble to 100 mM100-[3][4]
Dimethyl Sulfoxide (DMSO)25°C12.35-[1]
Dimethyl Sulfoxide (DMSO)Not Specified2558.92Requires sonication for dissolution.[2]
Dimethyl Sulfoxide (DMSO)Not Specified24.71Moisture-absorbing DMSO reduces solubility; fresh DMSO is recommended.[5]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleNot Specified-[]
Phosphate-Buffered Saline (PBS)pH 7.210Not Specified-[7]
Ethanol25°CInsolubleInsoluble-[1][5]

Note: The molecular weight of pirenzepine dihydrochloride is approximately 424.32 g/mol , which is used for the molar solubility calculations.

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., acetone, acetonitrile, methanol, THF)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Incubator or water bath for temperature control

  • Centrifuge

  • 0.2 µm syringe filters (ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The solution should remain in contact with the excess solid throughout this period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a 0.2 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using known concentrations of this compound in the same solvent.

    • Determine the concentration of pirenzepine in the diluted sample by comparing its response to the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility Determination

This method is often used in high-throughput screening to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Plate shaker

  • Plate reader with turbidity or nephelometry detection capabilities, or an HPLC-UV/LC-MS system

Procedure:

  • Compound Addition:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation:

    • Seal the plate and shake it at a constant temperature (e.g., room temperature) for a defined period, typically 1 to 2 hours.

  • Detection of Precipitation:

    • Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in signal compared to a control well indicates precipitation.

    • Alternatively, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV or LC-MS.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Visualizations

Pirenzepine Signaling Pathway

Pirenzepine acts as a selective antagonist of the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the M1 receptor and the inhibitory action of pirenzepine.

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M1_Receptor M1 Receptor (GPCR) Acetylcholine->M1_Receptor Activates Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1_Receptor Blocks Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Cellular_Response Cellular Response (e.g., ↓ Gastric Acid Secretion) IP3->Cellular_Response Leads to (via Ca²⁺ release) PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response Leads to

Caption: Antagonistic action of Pirenzepine on the M1 muscarinic receptor signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines a generalized workflow for determining the thermodynamic solubility of this compound in a laboratory setting.

Solubility_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with shaking) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant through a 0.2 µm syringe filter settle->filter dilute Dilute filtered sample to a known concentration filter->dilute analyze Analyze sample and standards (e.g., by HPLC-UV) dilute->analyze prepare_standards Prepare calibration standards of known concentrations prepare_standards->analyze calculate Calculate solubility from calibration curve and dilution factor analyze->calculate end End calculate->end

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This technical guide provides essential solubility data and standardized protocols for this compound, which are critical for its preclinical and formulation development. While solubility in aqueous media and DMSO is well-documented, data in other common organic laboratory solvents is limited. The provided experimental workflows offer a robust framework for researchers to determine these values in their own laboratories, ensuring consistency and accuracy in their findings. The visualizations of the signaling pathway and experimental workflow serve to contextualize the pharmacological action and physicochemical characterization of this important M1 selective antagonist.

References

Stability of Pirenzepine Hydrochloride Hydrate in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Pirenzepine hydrochloride (HCl) hydrate in aqueous solutions. Pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, is primarily used in the treatment of peptic ulcers. Understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows to support research and development efforts.

Physicochemical Properties and Degradation Kinetics

Pirenzepine HCl hydrate's stability in aqueous solutions is significantly influenced by pH, temperature, and ionic strength. The degradation of Pirenzepine in aqueous solutions follows pseudo-first-order kinetics.

The molecule is most stable at a pH of 5.1.[1] It is unstable in strongly acidic and basic conditions, with the base-catalyzed hydrolysis being significantly faster than acid-catalyzed hydrolysis. A study conducted at 85°C found the specific base catalytic rate constant to be approximately 7,849 times greater than the specific hydrogen catalytic rate constant.[1]

Temperature is a critical factor in the degradation of Pirenzepine, with higher temperatures accelerating the degradation process. The activation energies for the hydrolysis reaction have been determined at various pH levels, providing insight into the temperature dependence of degradation.[1]

A potential rearrangement of the pirenzepine scaffold has been identified under highly acidic conditions (e.g., 6 M HCl). However, studies have shown that this isomerization is unlikely to occur in significant amounts in the gastric environment.[2]

Quantitative Stability Data

The following tables summarize the kinetic data for the degradation of this compound in aqueous solutions.

Table 1: Degradation Kinetics of this compound at 85°C [1]

ParameterValue
Optimal pH for Stability5.1
Specific Hydrogen Catalytic Rate Constant (kH+)0.595 L·mol⁻¹·h⁻¹
Specific Base Catalytic Rate Constant (kOH-)4.67 x 10³ L·mol⁻¹·h⁻¹

Table 2: Shelf-Life (t₉₀) of this compound at Different pH Values [1]

pHShelf-Life (days)
1.113.1
5.1783.6
7.058.2
10.00.7

Table 3: Activation Energies (Ea) for Pirenzepine Hydrolysis at Different pH Values [1]

pHActivation Energy (kJ/mol)
1.172.83
5.1105.10
7.074.33
10.071.67

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for accurately quantifying Pirenzepine in the presence of its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Micro-pack Si-10 column.[1]

  • Mobile Phase: A mixture of ammonium hydroxide (28-30% NH₃) and methanol (0.75:99.25 v/v).[1]

  • Flow Rate: 2 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Internal Standard: Clobazam can be used as an internal standard.[1]

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at 70°C.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light.

Samples from each stress condition should be analyzed at appropriate time points using the validated stability-indicating HPLC method.

Visualizations

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

Pirenzepine acts as a selective antagonist at the M1 muscarinic acetylcholine receptor. The activation of this Gq-protein coupled receptor initiates a signaling cascade that is crucial for its physiological effects, including the regulation of gastric acid secretion.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Gastric Acid Secretion) Ca->Response PKC->Response Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1R Blocks Acetylcholine Acetylcholine Acetylcholine->M1R Binds

Caption: M1 receptor signaling pathway antagonism by Pirenzepine.

Experimental Workflow for Pirenzepine Stability Testing

A systematic workflow is essential for the reliable assessment of Pirenzepine stability in aqueous solutions.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Aqueous Solutions of this compound (various pH, buffers) Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quant Quantify Pirenzepine and Degradation Products HPLC->Quant Kinetics Determine Degradation Kinetics (Rate Constants, Shelf-Life) Quant->Kinetics Identify Identify Degradation Products (LC-MS/MS) Quant->Identify Report Generate Stability Report Kinetics->Report Identify->Report

Caption: Workflow for this compound stability assessment.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for the development of liquid dosage forms. The provided data and protocols offer a robust framework for researchers and drug development professionals. The key to ensuring the stability of Pirenzepine in aqueous formulations is the strict control of pH, with formulations buffered around pH 5.1 demonstrating the longest shelf-life. Furthermore, protection from high temperatures is essential to minimize degradation. The use of a validated stability-indicating HPLC method is imperative for the accurate assessment of Pirenzepine's stability and the detection of any potential degradation products.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Pirenzepine HCl Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine, a selective M1 muscarinic receptor antagonist, is utilized in the treatment of peptic ulcers. Its efficacy and safety are intrinsically linked to its stability. Understanding the degradation pathways and the formation of byproducts of Pirenzepine HCl hydrate under various stress conditions is paramount for the development of stable pharmaceutical formulations, establishment of appropriate storage conditions, and ensuring patient safety. This technical guide provides a comprehensive overview of the degradation kinetics, pathways, and identified byproducts of this compound, supported by experimental data and methodologies.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[1] These studies involve exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[1][2] The information gleaned from these studies is essential for developing stability-indicating analytical methods.[1]

Degradation Kinetics of this compound

The degradation of this compound in aqueous solutions primarily follows pseudo-first-order kinetics.[3] The rate of degradation is significantly influenced by pH and temperature.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for Pirenzepine. The rate of hydrolysis is pH-dependent, with the drug being most stable at a pH of approximately 5.1.[3] It is unstable in both strongly acidic and strongly basic conditions.[3]

Table 1: Hydrolysis Rate Constants and Shelf-Life of this compound at 85°C [3]

pHConditionRate Constant (k)Shelf-Life (t₁₀%)
1.1Acidic0.595 h⁻¹·mol⁻¹·L (Specific H⁺ catalytic rate)13.1 days
5.1Maximum Stability-783.6 days
7.0Neutral-58.2 days
10.0Basic4.67 × 10³ h⁻¹·mol⁻¹·L (Specific base catalytic rate)0.7 days

Table 2: Activation Energies for this compound Hydrolysis [3]

pHActivation Energy (Ea) (kJ/mol)
1.172.83
5.1105.10
7.074.33
10.071.67

Degradation Pathways and Byproducts

Acidic Degradation and Scaffold Rearrangement

Under highly acidic conditions, Pirenzepine undergoes a significant and unexpected scaffold rearrangement, transforming from a pyridobenzodiazepinone to a benzimidazole derivative.[4] This rearrangement is a crucial degradation pathway to consider, as the resulting byproduct has a significantly decreased affinity for the M1 muscarinic receptor, its pharmacological target.[4]

The proposed mechanism for this rearrangement involves the hydrolysis of the amide bond in the diazepine ring, followed by an intramolecular cyclization to form the more stable benzimidazole ring system.

Pirenzepine Pirenzepine (Pyridobenzodiazepinone) Intermediate Hydrolyzed Intermediate Pirenzepine->Intermediate Acid Hydrolysis (Amide Cleavage) Rearranged_Product Rearranged Product (Benzimidazole Derivative) Intermediate->Rearranged_Product Intramolecular Cyclization

Pirenzepine Acidic Degradation Pathway

Table 3: Kinetic Data for the Acid-Catalyzed Rearrangement of Pirenzepine [4]

Temperature (°C)Half-life (t₁/₂) (min)
7525 ± 2
55117 ± 16
37830 ± 30

The activation energy for this rearrangement reaction has been calculated to be 83.2 ± 1.9 kJ/mol.[4]

Basic, Oxidative, Photolytic, and Thermal Degradation

While kinetic studies have shown that this compound degrades under basic, oxidative, photolytic, and thermal stress, the specific chemical structures of the resulting byproducts have not been extensively reported in the available scientific literature. Further research employing techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy is required for the isolation and structural elucidation of these degradation products.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of forced degradation studies. The following sections outline the methodologies for stress testing and analysis.

Forced Degradation Studies

The objective of forced degradation is to generate a target degradation of approximately 10-20% of the active pharmaceutical ingredient (API).[4]

1. Acid Hydrolysis:

  • Reagent: 0.1 M to 1 M Hydrochloric Acid.[3]

  • Procedure: Dissolve a known concentration of this compound in the acidic solution. The reaction can be carried out at room temperature or elevated temperatures (e.g., 37°C, 55°C, 75°C) to accelerate degradation.[4] Samples are withdrawn at various time points, neutralized with a suitable base (e.g., sodium hydroxide), and diluted for analysis.

2. Base Hydrolysis:

  • Reagent: 0.1 M to 1 M Sodium Hydroxide.[3]

  • Procedure: Dissolve a known concentration of this compound in the basic solution. The experiment is typically conducted at elevated temperatures (e.g., 85°C) due to the high rate of degradation.[3] Samples are taken at different intervals, neutralized with a suitable acid (e.g., hydrochloric acid), and prepared for analysis.

3. Oxidative Degradation:

  • Reagent: 3-30% Hydrogen Peroxide.

  • Procedure: A solution of this compound is treated with hydrogen peroxide. The study can be performed at room temperature or with gentle heating. Samples are collected over time and analyzed.

4. Photolytic Degradation:

  • Light Source: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.

  • Procedure: Solutions of this compound, as well as the solid drug substance, are exposed to light. Control samples are kept in the dark to differentiate between photolytic and thermal degradation.

5. Thermal Degradation:

  • Condition: Dry heat.

  • Procedure: Solid this compound is exposed to elevated temperatures (e.g., 50-70°C) in a calibrated oven. Samples are withdrawn at specified times for analysis.

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1-1M HCl) Analysis Sample Preparation & Analytical Testing (HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (0.1-1M NaOH) Base->Analysis Oxidative Oxidative (3-30% H₂O₂) Oxidative->Analysis Photolytic Photolytic (UV/Vis Light) Photolytic->Analysis Thermal Thermal (Dry Heat) Thermal->Analysis API This compound (Solid or Solution) API->Acid API->Base API->Oxidative API->Photolytic API->Thermal

Forced Degradation Experimental Workflow
Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used in a gradient or isocratic elution mode.

  • Detection: UV detection at a wavelength where both the parent drug and potential byproducts have significant absorbance (e.g., 280 nm).[5]

  • Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • For the identification and structural elucidation of unknown degradation products, LC-MS is a powerful tool. It provides molecular weight and fragmentation data that are crucial for determining the chemical structure of the byproducts.

Conclusion

The degradation of this compound is a complex process influenced by various environmental factors, with pH and temperature being the most critical for hydrolytic degradation. A significant acidic degradation pathway involves a scaffold rearrangement to a less active benzimidazole derivative. While the kinetics of hydrolysis are well-documented, further research is necessary to fully characterize the degradation products formed under basic, oxidative, photolytic, and thermal stress conditions. The development and validation of robust, stability-indicating analytical methods are imperative for ensuring the quality, safety, and efficacy of Pirenzepine-containing pharmaceutical products. This guide provides a foundational understanding for researchers and professionals in the field of drug development to address the stability challenges associated with this compound.

References

Pirenzepine HCl Hydrate: An In-depth Technical Review of Its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, has been a subject of significant research interest for its therapeutic potential in diverse clinical areas. Initially developed for the treatment of peptic ulcer disease, its unique pharmacological profile has led to investigations into its efficacy in slowing the progression of myopia and managing peripheral neuropathy. This technical guide provides a comprehensive review of the therapeutic applications of Pirenzepine HCl hydrate, detailing its mechanism of action, summarizing quantitative data from key clinical trials, and outlining relevant experimental protocols. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular and clinical effects.

Introduction

Pirenzepine is a tricyclic benzodiazepine derivative that acts as a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] Unlike non-selective muscarinic antagonists such as atropine, pirenzepine exhibits a higher affinity for M1 receptors, which are predominantly located in the gastric parietal cells and certain neurons, leading to a more targeted therapeutic effect with a reduced side-effect profile.[1][2][3] This selectivity has been the cornerstone of its clinical development and exploration in various therapeutic contexts. This guide will delve into the established and emerging applications of pirenzepine, with a focus on the underlying scientific data and experimental methodologies.

Mechanism of Action

Pirenzepine's primary mechanism of action is the competitive antagonism of acetylcholine at M1 muscarinic receptors.[1] These receptors are Gq-protein coupled, and their activation leads to a cascade of intracellular events. By blocking this receptor, pirenzepine effectively inhibits these downstream signaling pathways.

Signaling Pathway

The M1 muscarinic receptor, upon binding with acetylcholine, activates a Gq-protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses. Pirenzepine blocks the initial step of this cascade by preventing acetylcholine from binding to the M1 receptor.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Pirenzepine Pirenzepine M1R M1 Receptor Pirenzepine->M1R Blocks ACh Acetylcholine ACh->M1R Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Leads to

Figure 1: Pirenzepine's blockade of the M1 muscarinic receptor signaling pathway.

Therapeutic Applications

Peptic Ulcer Disease

Pirenzepine's ability to selectively inhibit gastric acid secretion made it a valuable therapeutic agent for peptic ulcer disease, including both duodenal and gastric ulcers.[2][4] By blocking M1 receptors on gastric parietal cells, it reduces both basal and stimulated acid output.[5]

The efficacy of pirenzepine in treating peptic ulcers has been demonstrated in numerous clinical trials. The following tables summarize the healing rates observed in some of these studies.

Table 1: Pirenzepine for Duodenal Ulcer Healing

Study / ComparatorPirenzepine DoseTreatment DurationPirenzepine Healing RateComparator Healing RateReference(s)
vs. Cimetidine100 mg/day4 weeks64.3%73.4% (Cimetidine)[2][4]
vs. Cimetidine100 mg/day8 weeksIdentical to CimetidineIdentical to Pirenzepine[6]
vs. Ranitidine & Placebo100 mg/day28 daysSignificantly higher than placeboRanitidine & Cimetidine also higher than placebo[2]
+ Ranitidine vs. Ranitidine alone50 mg/day + 300 mg/day Ranitidine4 weeks82%70% (Ranitidine + Placebo)[7][8]
+ Ranitidine vs. Ranitidine alone100 mg/day + 300 mg/day Ranitidine4 weeks77%70% (Ranitidine + Placebo)[7][8]

Table 2: Pirenzepine for Gastric Ulcer Healing

Study / ComparatorPirenzepine DoseTreatment DurationPirenzepine Healing RateComparator Healing RateReference(s)
vs. GefarnateNot Specified4 weeks23%20%[9]
vs. GefarnateNot Specified8 weeks71%51%[9]
vs. GefarnateNot Specified12 weeks76%60%[9]
vs. Cimetidine100 mg/day4 weeks48%57%[1]
vs. Cimetidine100 mg/day8 weeks76%83%[1]
vs. Ranitidine150 mg/day4 weeks60%80%[10]

A common method to assess the efficacy of anti-secretory agents like pirenzepine is the measurement of stimulated gastric acid output.

Protocol: Pentagastrin Stimulation Test [11][12]

  • Patient Preparation: The patient fasts overnight.

  • Baseline Collection: A nasogastric tube is inserted to collect basal gastric secretions for a defined period (e.g., 1 hour) to determine the Basal Acid Output (BAO). Gastric juice is collected in 15-minute intervals.

  • Stimulation: Pentagastrin (a synthetic gastrin analogue) is administered subcutaneously or intravenously at a standard dose (e.g., 6 µg/kg).

  • Post-Stimulation Collection: Gastric juice is collected for a further period (e.g., 1-2 hours), again in 15-minute intervals, to determine the Maximal Acid Output (MAO) or Peak Acid Output (PAO).

  • Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. The acid output is then calculated in millimoles per hour (mmol/hr).

Myopia Control

More recently, pirenzepine has gained significant attention for its potential to slow the progression of myopia (nearsightedness) in children.[3][13][14] The proposed mechanism involves the modulation of scleral growth, though the precise pathway is still under investigation. It is believed that muscarinic receptors in the retina and/or sclera play a role in the eye's growth regulation.

Several clinical trials have evaluated the efficacy of topical pirenzepine ophthalmic gel in children with myopia.

Table 3: Pirenzepine for Myopia Progression

StudyPirenzepine FormulationTreatment DurationMean Myopia Progression (Pirenzepine)Mean Myopia Progression (Placebo)Reference(s)
Siatkowski et al. (2008)2% Ophthalmic Gel1 year-0.26 D-0.53 D[15]
Siatkowski et al. (2008)2% Ophthalmic Gel2 years-0.58 D-0.99 D[15]
Tan et al. (2005)2% Ophthalmic Gel (twice daily)1 year-0.47 D-0.84 D[16]
Tan et al. (2005)2% Ophthalmic Gel (once daily)1 year-0.70 D-0.84 D[16]

The primary outcome measure in most myopia control studies is the change in refractive error, which is accurately assessed using cycloplegic autorefraction.

Protocol: Cycloplegic Autorefraction [17][18][19]

  • Baseline Measurement: The child's manifest (non-cycloplegic) refraction is measured using an autorefractor.

  • Instillation of Cycloplegic Agent: A cycloplegic eye drop, typically cyclopentolate 1% (or tropicamide 1% in some protocols), is instilled into each eye. A second drop may be administered after 5-10 minutes.

  • Waiting Period: The child waits for 30-45 minutes to allow the cycloplegic agent to take full effect, temporarily paralyzing the ciliary muscle and inhibiting accommodation.

  • Cycloplegic Refraction: Refractive error is then measured using an autorefractor. This provides a more accurate and repeatable measurement of the eye's true refractive state, free from the influence of accommodation.

  • Post-Mydriatic Test (PMT): In some protocols, a subjective refraction is performed after the cycloplegic autorefraction to refine the prescription.

Diabetic Peripheral Neuropathy

Emerging research suggests a potential role for topical pirenzepine in the treatment of diabetic peripheral neuropathy.[16] The proposed mechanism involves the modulation of nerve function and potentially nerve regeneration through the blockade of M1 receptors on neurons.

Clinical trials in this area are ongoing. Preliminary studies are designed to assess the safety, tolerability, and exploratory efficacy of topical pirenzepine formulations.

Table 4: Pirenzepine for Diabetic Peripheral Neuropathy (Illustrative Trial Design)

PhasePirenzepine FormulationPrimary Outcome MeasuresSecondary Outcome MeasuresStatus
Phase 24% Topical SolutionChange in pain score (e.g., on a 0-10 scale)Nerve fiber density, assessments of activity and sleepRecruiting

Experimental Workflows and Assays

The characterization of pirenzepine's pharmacological properties has involved a range of in vitro and in vivo experimental workflows.

In Vitro Characterization of a Muscarinic Antagonist

The following diagram illustrates a typical workflow for the in vitro characterization of a muscarinic antagonist like pirenzepine.

in_vitro_workflow cluster_workflow In Vitro Characterization Workflow Start Start: Compound Synthesis BindingAssay Radioligand Binding Assay Start->BindingAssay Determine affinity for target receptor Selectivity Receptor Subtype Selectivity Panel BindingAssay->Selectivity Assess binding to other receptor subtypes FunctionalAssay Functional Assay (e.g., IP3/Ca²⁺ Assay) Selectivity->FunctionalAssay Confirm antagonist activity and determine potency (IC₅₀) CellBased Cell-Based Assays (e.g., Neurite Outgrowth) FunctionalAssay->CellBased Evaluate cellular effects relevant to therapeutic application End End: Lead Optimization CellBased->End

Figure 2: Generalized workflow for in vitro characterization of a muscarinic antagonist.

Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.[20][21][22][23]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., M1 muscarinic receptor) are prepared from cultured cells or tissue homogenates.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-pirenzepine or [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (pirenzepine).

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A competition curve is generated, and the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional assays, such as the measurement of inositol phosphate accumulation, are used to determine the potency of an antagonist in blocking receptor-mediated signaling.[24][25][26][27]

Protocol: HTRF-Based IP-One Assay

  • Cell Culture: Cells expressing the M1 muscarinic receptor are cultured in 96- or 384-well plates.

  • Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (pirenzepine) followed by stimulation with a fixed concentration of a muscarinic agonist (e.g., carbachol).

  • Lysis and Detection: The cells are lysed, and the accumulated IP1 (a stable downstream metabolite of IP3) is detected using a homogeneous time-resolved fluorescence (HTRF) assay kit. This typically involves the addition of two conjugates: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: The data are used to generate a dose-response curve, from which the IC₅₀ of the antagonist can be determined.

Conclusion

This compound remains a pharmacologically significant molecule with a well-defined mechanism of action and proven therapeutic efficacy in peptic ulcer disease. Its selective M1 receptor antagonism offers a favorable side-effect profile compared to non-selective antimuscarinics. The repurposing of pirenzepine for myopia control has shown considerable promise in clinical trials, and its potential in treating diabetic peripheral neuropathy is an active area of investigation. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this versatile compound. Future research will likely focus on elucidating the precise molecular mechanisms underlying its effects in myopia and neuropathy, as well as optimizing its delivery and formulation for these emerging indications.

References

Methodological & Application

Preparing Pirenzepine HCl Hydrate Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine hydrochloride (HCl) hydrate is a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR).[1][2] Its selectivity for the M1 receptor subtype makes it a valuable tool in pharmacological research to differentiate between M1 and other mAChR-mediated effects.[3][4] Pirenzepine is commonly used in studies related to gastric acid secretion, peptic ulcer disease, and neuroscience research involving cholinergic pathways.[1][2][5][6][7] Proper preparation of Pirenzepine HCl hydrate stock solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro and in vivo laboratory use.

Physicochemical Properties and Solubility

This compound is a white to light yellow powder. It is hygroscopic and should be stored in a desiccated environment. The dihydrochloride form has a molecular weight of approximately 424.32 g/mol , while the monohydrate dihydrochloride form has a molecular weight of about 442.3 g/mol .[3][8][9] Understanding the solubility of this compound is critical for preparing appropriate stock solutions.

SolventSolubilityConcentration (mM)Reference
Water84 mg/mL197.96 mM[8]
Water50 mg/mL-
PBS (pH 7.2)~10 mg/mL-[3]
DMSO1-2 mg/mL2.35 - 4.71 mM[8][10]
EthanolInsoluble-[8]

Note: Solubility can vary slightly between different batches of the compound.[8]

Stability

The stability of Pirenzepine in aqueous solutions is pH-dependent. Studies on the degradation kinetics of Pirenzepine hydrochloride in aqueous solution have shown that it is most stable at a pH of approximately 5.1.[11] It is unstable in strongly acidic or basic conditions.[11] Aqueous solutions are not recommended to be stored for more than one day.[3] For longer-term storage, it is advisable to prepare aliquots of the stock solution and store them frozen. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[12][13]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (e.g., 50 mg/mL)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers for in vitro assays.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the powder.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 0.8 mL) to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Volume Adjustment: Once dissolved, add sterile water to reach the final desired volume (e.g., 1 mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). For immediate use, aqueous solutions should be prepared fresh and used within 24 hours.[3]

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 1 mg/mL)

This protocol is suitable for preparing a stock solution in an organic solvent, which can be further diluted in cell culture media or other aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add the desired volume of anhydrous DMSO (e.g., 1 mL).

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[12][13]

Note on using DMSO stock solutions: When diluting DMSO stock solutions into aqueous buffers or cell culture media, ensure the final concentration of DMSO is not toxic to the cells or experimental system (typically <0.5%).

Visualizations

Pirenzepine Mechanism of Action

Pirenzepine acts as a selective antagonist at the M1 muscarinic acetylcholine receptor.[1][2] These receptors are G-protein coupled receptors that, upon activation by acetylcholine, can modulate various downstream signaling pathways, including the inhibition of adenylate cyclase and the breakdown of phosphoinositides.[5][6][7]

Pirenzepine_Signaling_Pathway cluster_membrane Cell Membrane M1_receptor M1 Receptor G_protein G-protein M1_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Acetylcholine Acetylcholine Acetylcholine->M1_receptor Activates Pirenzepine Pirenzepine Pirenzepine->M1_receptor Blocks Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca_release->Cellular_Response Leads to

Caption: Pirenzepine blocks the M1 muscarinic receptor.

Experimental Workflow for In Vitro Assay

The following diagram illustrates a general workflow for using a this compound stock solution in a typical in vitro cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Pirenzepine Stock Solution prep_working Prepare Working Solutions (Dilutions) prep_stock->prep_working treatment Treat Cells with Pirenzepine prep_working->treatment cell_culture Culture and Plate Cells cell_culture->treatment incubation Incubate treatment->incubation data_collection Collect Data (e.g., Assay Readout) incubation->data_collection data_analysis Analyze Data data_collection->data_analysis results Interpret Results data_analysis->results

Caption: Workflow for using Pirenzepine in vitro.

References

Application Notes and Protocols for Calcium Imaging Assays Using Pirenzepine HCl Hydrate to Measure M1 Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, plays a crucial role in various physiological processes, including learning, memory, and glandular secretion.[1] Its activation initiates a signaling cascade that results in the mobilization of intracellular calcium. This application note provides a detailed protocol for a no-wash calcium imaging assay using Fluo-4 AM to measure the activity of the M1 receptor in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 receptor. The protocol details the use of Pirenzepine, a selective M1 antagonist, to demonstrate the inhibition of M1 receptor activation.[2]

Principle of the Assay

This assay quantifies the activity of the M1 receptor by measuring changes in intracellular calcium concentration ([Ca²⁺]i). CHO-K1 cells stably expressing the M1 receptor are loaded with Fluo-4 AM, a calcium-sensitive fluorescent dye. Upon activation of the M1 receptor by an agonist like Carbachol, a signaling cascade is initiated, leading to the release of calcium from the endoplasmic reticulum. This increase in intracellular calcium is detected by Fluo-4, which exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. The antagonist activity of Pirenzepine is determined by its ability to inhibit the agonist-induced calcium mobilization in a dose-dependent manner.

Signaling Pathway

The activation of the M1 muscarinic receptor by an agonist initiates a well-defined signaling pathway. The receptor, coupled to a Gq protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is the signal measured in this assay.

M1_Signaling_Pathway Agonist Agonist (e.g., Carbachol) M1R M1 Receptor Agonist->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Releases Ca²⁺ Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1R Blocks

M1 Receptor Signaling Pathway

Materials and Reagents

ReagentSupplierCat. No.
CHO-K1/M1 Stable Cell LineGenScriptM00185
Fluo-4 AMMedChemExpressHY-D0946
Pirenzepine HCl HydrateSigma-AldrichP7413
CarbacholSigma-AldrichC4382
Pluronic F-127InvitrogenP3000MP
ProbenecidSigma-AldrichP8761
Hanks' Balanced Salt Solution (HBSS)Gibco14025092
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS)Gibco10270106
Geneticin (G418)Gibco10131035
DMSOSigma-AldrichD8418
96-well black, clear bottom platesCorning3603

Experimental Protocols

Cell Culture and Maintenance
  • Culture CHO-K1/M1 cells in F-12K medium supplemented with 10% FBS and 500 µg/mL G418.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Calcium Imaging Assay Protocol

Day 1: Cell Plating

  • Harvest CHO-K1/M1 cells using trypsin-EDTA.

  • Resuspend cells in complete growth medium and perform a cell count.

  • Seed cells in a 96-well black, clear bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[3]

  • Incubate the plate overnight at 37°C with 5% CO₂.

Day 2: Dye Loading and Compound Treatment

  • Prepare Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Prepare Fluo-4 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • For 10 mL of loading solution, mix 20 µL of 1 mM Fluo-4 AM stock with 20 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. If necessary, add Probenecid to a final concentration of 2.5 mM to prevent dye leakage.

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 100 µL of Fluo-4 AM Loading Solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[3]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of Pirenzepine in Assay Buffer.

    • Prepare a stock solution of Carbachol in Assay Buffer. Dilute to a final concentration that gives an EC₈₀ response (e.g., 40 nM).[2]

  • Antagonist Treatment:

    • After the dye loading incubation, remove the loading solution.

    • Add 50 µL of the Pirenzepine dilutions to the respective wells.

    • Incubate for 5-15 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation 3) equipped with automated liquid handling.

    • Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Add 50 µL of the Carbachol solution (at EC₈₀ concentration) to each well.

    • Continue recording the fluorescence intensity for at least 60-90 seconds to capture the peak response.

Experimental Workflow

Experimental_Workflow cluster_day1 Day 1: Cell Preparation cluster_day2 Day 2: Assay cluster_analysis Data Analysis Harvest Harvest CHO-M1 Cells Seed Seed cells in 96-well plate (40k-80k cells/well) Harvest->Seed Incubate1 Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 LoadDye Load cells with Fluo-4 AM (60 min @ 37°C, 30 min @ RT) PrepareDye Prepare Fluo-4 AM Loading Solution PrepareDye->LoadDye AddAntagonist Add Pirenzepine dilutions (Incubate 5-15 min) LoadDye->AddAntagonist PrepareCmpds Prepare Pirenzepine (antagonist) and Carbachol (agonist) solutions PrepareCmpds->AddAntagonist AddAgonist Add Carbachol (EC₈₀) and continue reading PrepareCmpds->AddAgonist ReadPlate Measure fluorescence (Ex: 490 nm, Em: 525 nm) AddAntagonist->ReadPlate ReadPlate->AddAgonist Establish Baseline Analyze Calculate ΔF/F₀ AddAgonist->Analyze CurveFit Generate dose-response curve Analyze->CurveFit IC50 Determine IC₅₀ for Pirenzepine CurveFit->IC50

Calcium Imaging Assay Workflow

Data Presentation and Analysis

The change in fluorescence is typically expressed as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀). The peak fluorescence response after agonist addition is used for analysis.

Agonist (Carbachol) Dose-Response

To determine the EC₅₀ of the agonist, a dose-response curve is generated by stimulating the cells with increasing concentrations of Carbachol.

Carbachol (nM)% Max Response (Mean)% Max Response (SD)
0.12.10.5
115.82.3
1048.54.1
30.92 50.0 -
10085.26.7
100098.93.2
10000100.02.5
Note: This table presents representative data. The EC₅₀ for Carbachol in CHO-K1/M1 cells is approximately 30.92 nM.
Antagonist (Pirenzepine) Dose-Response

The inhibitory effect of Pirenzepine is determined by its ability to reduce the response to a fixed concentration of Carbachol (typically EC₈₀).

Pirenzepine (nM)% Inhibition (Mean)% Inhibition (SD)
15.21.8
1018.93.5
10045.15.2
212 50.0 -
100082.46.1
1000095.74.3
Note: This table presents representative data. The IC₅₀ for Pirenzepine in CHO-M1 cells in the presence of an EC₈₀ concentration of an agonist is approximately 200-224 nM.[2]

The IC₅₀ value for Pirenzepine is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a calcium imaging assay to measure the activity of the M1 muscarinic receptor using this compound as an antagonist. The provided methodologies, data presentation formats, and workflow diagrams offer a robust framework for researchers in academia and the pharmaceutical industry to study M1 receptor pharmacology and screen for novel modulators. The high-throughput nature of this assay makes it particularly suitable for drug discovery and development applications.

References

Application Notes and Protocols for Patch-Clamp Electrophysiology with Pirenzepine HCl Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine HCl hydrate is a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR).[1] M1 receptors are predominantly expressed in the central nervous system and are involved in regulating neuronal excitability, synaptic plasticity, and cognitive processes. Their activation by acetylcholine typically leads to the inhibition of potassium channels, such as the M-type K+ channel (mediated by Kv7/KCNQ channels), resulting in membrane depolarization and increased neuronal firing.[1][2] Pirenzepine, by blocking these receptors, can prevent these effects and is therefore a valuable tool for dissecting the role of M1 receptor signaling in neuronal function.

These application notes provide a detailed protocol for utilizing this compound in whole-cell patch-clamp electrophysiology experiments to study its effects on neuronal ion channels.

Data Presentation

This compound Properties
PropertyValueReference
Molecular FormulaC₁₉H₂₁N₅O₂ · 2HCl · H₂ON/A
Molecular Weight442.33 g/mol N/A
AppearanceWhite crystalline solid[3]
SolubilityReadily soluble in water[3]
StorageStore at -20°CN/A
Recommended Concentrations for Patch-Clamp Electrophysiology

The optimal concentration of Pirenzepine will vary depending on the specific cell type, receptor expression levels, and the experimental question. It is always recommended to perform a dose-response curve to determine the IC₅₀ for the specific preparation.

ApplicationConcentration RangeNotesReference
Inhibition of muscarine-induced effects0.1 µM - 10 µMA concentration of 1.0 µM has been shown to inhibit muscarine-induced increases in intracellular calcium.[4]
Neuromuscular synaptic transmission studies0.1 µMUsed to study the effects on muscle contraction.[5]
General M1 receptor antagonism100 nM - 1 µMA common working range for selective M1 antagonism in neuronal preparations.[5]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Pirenzepine Application on Cultured Neurons or Acute Brain Slices

This protocol outlines the steps for recording ionic currents from neurons in either culture or acute brain slices and for applying Pirenzepine to investigate its effects on M1 receptor-mediated modulation of ion channels.

1. Preparation of Solutions

  • Artificial Cerebrospinal Fluid (aCSF) for Brain Slices (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use. The pH should be 7.4, and the osmolarity between 305-315 mOsm.[6]

  • External Solution for Cultured Neurons (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to 320-330 mOsm with sucrose.

  • Internal Pipette Solution (K-Gluconate based, in mM): 135 K-Gluconate, 10 HEPES, 4 MgCl₂, 4 Na-ATP, 0.4 Na-GTP, 10 Na₂-Phosphocreatine. Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm with sucrose.[7]

  • This compound Stock Solution: Prepare a 10 mM stock solution in deionized water. Store aliquots at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

2. Cell Preparation

  • Acute Brain Slices: Prepare 300-400 µm thick brain slices from the region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated aCSF.[8][9] Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Cultured Neurons: Plate neurons on glass coverslips and culture for the desired duration. Transfer a coverslip to the recording chamber and perfuse with external solution.

3. Whole-Cell Recording

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Mount the pipette in the headstage holder and apply positive pressure.

  • Under visual control (e.g., DIC microscopy), approach a healthy-looking neuron.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).

  • Apply brief, gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Switch to voltage-clamp or current-clamp mode.

4. Pirenzepine Application and Data Acquisition

  • Baseline Recording: Record baseline activity for a stable period (e.g., 5-10 minutes) before drug application.

  • Pirenzepine Perfusion: Perfuse the recording chamber with the external solution containing the desired concentration of Pirenzepine. The application can be done via a gravity-fed perfusion system.

  • Washout: After recording the effects of Pirenzepine, wash out the drug by perfusing with the control external solution.

Voltage-Clamp Protocol to Study M-Current:

  • Hold the neuron at a hyperpolarized potential (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +20 mV in 10 mV increments, 500 ms duration) to activate voltage-gated channels.

  • To specifically isolate the M-current, a deactivating voltage step protocol can be used. From a holding potential of -20 mV (where M-channels are open), apply hyperpolarizing steps (e.g., to -70 mV) to observe the deactivating M-current.

  • Record currents before, during, and after Pirenzepine application to observe its effect on the M-current amplitude and kinetics. Pirenzepine is expected to block the muscarinic agonist-induced suppression of the M-current.

Current-Clamp Protocol to Study Neuronal Excitability:

  • Record the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.

  • Apply a muscarinic agonist (e.g., Oxotremorine-M) to induce depolarization and increase firing rate.

  • Co-apply Pirenzepine with the agonist to observe the blockade of the agonist-induced effects on membrane potential and firing frequency.

Mandatory Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ACh Acetylcholine M1R M1 Receptor ACh->M1R Activates Pirenzepine Pirenzepine Pirenzepine->M1R Blocks Gq Gq protein M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER IP3 Receptor IP3->ER Binds to receptor K_channel K+ Channel (e.g., M-current) PKC->K_channel Inhibits Ca_release Ca2+ Release ER->Ca_release

Caption: M1 muscarinic receptor signaling pathway.

Experimental Workflow for Patch-Clamp with Pirenzepine

Patch_Clamp_Workflow prep 1. Prepare Solutions (aCSF, Internal, Pirenzepine) cell_prep 2. Prepare Cells (Brain Slices or Cultured Neurons) prep->cell_prep recording 3. Establish Whole-Cell Patch-Clamp Recording cell_prep->recording baseline 4. Record Baseline Activity (5-10 min) recording->baseline drug_app 5. Perfuse with Pirenzepine baseline->drug_app washout 6. Washout with Control Solution drug_app->washout analysis 7. Data Analysis washout->analysis

Caption: Patch-clamp experimental workflow.

References

Application Notes and Protocols: Investigating the Effect of Pirenzepine HCl Hydrate on Myopia Progression in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myopia, or nearsightedness, is a growing global health concern. The progressive axial elongation of the eye in high myopia increases the risk of serious ocular pathologies, including retinal detachment, glaucoma, and macular degeneration.[1] Pirenzepine, a relatively selective M1 muscarinic antagonist, has emerged as a promising therapeutic agent to slow myopia progression.[2][3][4][5] Animal models are crucial for elucidating the mechanisms of myopia development and for the preclinical evaluation of novel treatments like pirenzepine. These application notes provide a comprehensive overview of the use of Pirenzepine HCl hydrate in various animal models of experimentally induced myopia, including detailed protocols and a summary of key findings.

Data Presentation: Efficacy of Pirenzepine in Animal Models

The following tables summarize the quantitative data on the effect of this compound on myopia progression in different animal models.

Table 1: Effect of Pirenzepine on Form-Deprivation Myopia (FDM) in Chicks

Pirenzepine DoseAdministration RouteDurationChange in Refraction (Diopters)Change in Axial Length (mm)Reference
500 µ g/day Intravitreal5 days+0.9 D (Pirenzepine) vs. -13.7 D (Saline)-0.14 mm (Pirenzepine) vs. +0.32 mm (Saline)[6]
700 µ g/day Intravitreal5 daysSignificant prevention of myopic shiftSignificant prevention of axial elongation[7]
100 mM (10 µL)Intravitreal4 days92.9% protection against myopic shift99.7% protection against axial elongation[8]

Table 2: Effect of Pirenzepine on Lens-Induced Myopia (LIM) in Chicks

Pirenzepine DoseAdministration RouteDurationChange in Refraction (Diopters)Change in Axial Length (mm)Reference
100 mM (10 µL)Intravitreal4 days73.8% protection against myopic shift90.4% protection against axial elongation[8]

Table 3: Effect of Pirenzepine on Form-Deprivation Myopia (FDM) in Tree Shrews

Pirenzepine DoseAdministration RouteDurationChange in Refraction (Diopters)Change in Vitreous Chamber Depth (mm)Reference
17.7 µmol/daySubconjunctival12 days-2.1 D (Pirenzepine) vs. -14.1 D (Saline)0.05 mm (Pirenzepine) vs. 0.29 mm (Saline)[9]
7500 µ g/day SubconjunctivalNot SpecifiedSignificant reduction in myopiaNot Specified[2]

Table 4: Effect of Pirenzepine on Monochromatic Light-Induced Myopia in Guinea Pigs

Pirenzepine TreatmentAdministration RouteDurationOutcomeReference
PirenzepineNot SpecifiedNot SpecifiedInhibited increase in diopter and extension of ocular axial length[10]

Experimental Protocols

Protocol 1: Induction of Form-Deprivation Myopia (FDM) in Chicks

Objective: To induce myopia in chicks by depriving one eye of clear form vision.

Materials:

  • White Leghorn chicks (post-hatch day 4-7)

  • Translucent plastic occluders (hemispheres)

  • Surgical adhesive (e.g., Vetbond™)

  • Anesthesia (e.g., isoflurane)

  • A-scan ultrasonography system for axial length measurement

  • Automated infrared photorefractor for refractive error measurement

Procedure:

  • Anesthetize the chick using isoflurane.

  • Gently clean the feathers around one eye.

  • Apply a thin layer of surgical adhesive to the rim of the translucent occluder.

  • Carefully place the occluder over the eye, ensuring a secure fit that prevents patterned visual input. The contralateral eye serves as the control.

  • Allow the adhesive to dry completely before returning the chick to its cage.

  • House the chicks under a standard light/dark cycle (e.g., 12h:12h).

  • At the end of the experimental period (typically 4-5 days), carefully remove the occluder.

  • Measure the refractive error and axial length of both eyes.

Protocol 2: Induction of Lens-Induced Myopia (LIM) in Mice

Objective: To induce myopia in mice by placing a negative-powered lens in front of one eye.[11][12][13]

Materials:

  • C57BL/6J mice (weaning age, e.g., postnatal day 21)[12][13]

  • Custom-designed eyeglasses for mice with lens holders[11][12][13]

  • Negative-powered lenses (e.g., -30 D) and plano lenses (0 D) for control[12][13]

  • Cyanoacrylate adhesive[12][13]

  • Anesthesia (e.g., isoflurane)

  • A-scan ultrasonography system

  • Automated infrared photorefractor

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Securely attach the custom-designed eyeglasses to the mouse's head.

  • For the experimental eye, apply a small amount of cyanoacrylate adhesive to the edge of a -30 D lens and place it in the lens holder. Ensure the adhesive does not touch the optical center of the lens.[12][13]

  • For the contralateral control eye, insert a 0 D plano lens using the same method.[12][13]

  • House the mice in standard cages with a controlled light cycle.

  • The lenses can be removed for cleaning or topical drug administration.[11][12][13]

  • Measure refractive error and axial length at baseline and at desired time points (e.g., weekly for 3 weeks).[12][13]

Protocol 3: Administration of this compound

Objective: To deliver Pirenzepine to the eye to assess its effect on myopia progression.

A. Intravitreal Injection (Chicks)

  • Anesthetize the chick.

  • Gently retract the eyelids to expose the globe.

  • Using a 30-gauge needle, carefully inject the desired dose of Pirenzepine solution (e.g., 10 µL of 100 mM Pirenzepine) into the vitreous chamber.[8]

  • Administer the injection daily for the duration of the experiment.[6]

B. Subconjunctival Injection (Tree Shrews)

  • Anesthetize the tree shrew.

  • Gently retract the eyelids.

  • Using a fine-gauge needle, inject the Pirenzepine solution (e.g., 17.7 µmol) under the conjunctiva.[9]

  • Perform injections daily for the experimental period.[9]

Signaling Pathways and Mechanisms of Action

Pirenzepine is thought to inhibit myopia through a non-toxic, functional mechanism involving signaling pathways in the retina and sclera.[6][7] It is a partially selective M1/M4 muscarinic antagonist.[3]

Proposed Mechanism of Action:

  • Muscarinic Receptor Blockade: Pirenzepine primarily antagonizes M1 and M4 muscarinic receptors in the eye.[3] Studies using selective toxins have confirmed that both M1 and M4 receptor signaling pathways are involved in the inhibition of form-deprivation myopia in mammals.[3]

  • Retinal Signaling: Pirenzepine treatment has been shown to increase the expression of tyrosine hydroxylase in the retina of guinea pigs, suggesting an involvement of dopaminergic pathways in its anti-myopia effect.[10]

  • Scleral Remodeling: The development of myopia is associated with significant remodeling of the scleral extracellular matrix. Pirenzepine appears to counteract these changes by:

    • Modulating MMPs and TIMPs: In guinea pigs, pirenzepine reduces the expression of matrix metalloproteinase-2 (MMP-2) and enhances the expression of its inhibitor, tissue inhibitor of metalloproteinase-2 (TIMP-2), thereby regulating the balance of scleral matrix degradation and synthesis.[10][14]

    • Regulating Glycosaminoglycan (GAG) Synthesis: Pirenzepine transiently reduces the synthesis of sulfated glycosaminoglycans in the chick sclera, a process also observed in physiological recovery from myopia.[7] This effect is not due to cytotoxicity.[7]

Visualizations

Myopia_Induction_Workflow cluster_animal_model Animal Model Selection cluster_induction_method Myopia Induction Method cluster_treatment Treatment Administration cluster_outcome Outcome Measures Chick Chick FDM Form-Deprivation Myopia (FDM) [Occluder] Chick->FDM TreeShrew Tree Shrew TreeShrew->FDM GuineaPig Guinea Pig LIM Lens-Induced Myopia (LIM) [Negative Lens] GuineaPig->LIM Mouse Mouse Mouse->LIM Pirenzepine This compound FDM->Pirenzepine Vehicle Vehicle Control (Saline) FDM->Vehicle LIM->Pirenzepine LIM->Vehicle Refraction Refractive Error (Autorefractor) Pirenzepine->Refraction AxialLength Axial Length (A-scan Ultrasound) Pirenzepine->AxialLength ScleralBiochem Scleral Biochemistry (MMP-2, TIMP-2, GAGs) Pirenzepine->ScleralBiochem Vehicle->Refraction Vehicle->AxialLength Vehicle->ScleralBiochem

Caption: Experimental workflow for investigating Pirenzepine's effect on myopia.

Pirenzepine_Signaling_Pathway cluster_retina Retina cluster_sclera Sclera Pirenzepine_Retina Pirenzepine M1M4_Retina M1/M4 Muscarinic Receptors Pirenzepine_Retina->M1M4_Retina antagonizes TH_Upregulation Tyrosine Hydroxylase (TH) Upregulation M1M4_Retina->TH_Upregulation leads to Dopamine_Release Increased Dopamine Signaling TH_Upregulation->Dopamine_Release results in Scleral_Fibroblasts Scleral Fibroblasts Dopamine_Release->Scleral_Fibroblasts signals to MMPs MMP-2 Expression (Matrix Degradation) Dopamine_Release->MMPs downregulates TIMPs TIMP-2 Expression (Inhibition of Degradation) Dopamine_Release->TIMPs upregulates GAGs Glycosaminoglycan (GAG) Synthesis Dopamine_Release->GAGs downregulates Scleral_Fibroblasts->MMPs Scleral_Fibroblasts->TIMPs Scleral_Fibroblasts->GAGs Scleral_Remodeling Scleral Remodeling & Axial Elongation MMPs->Scleral_Remodeling promotes TIMPs->MMPs inhibits GAGs->Scleral_Remodeling contributes to Growth_Inhibition Inhibition of Myopia Progression Scleral_Remodeling->Growth_Inhibition is inhibited

References

Troubleshooting & Optimization

Optimizing Pirenzepine hcl hydrate concentration for in vitro receptor antagonism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pirenzepine HCl hydrate for in vitro receptor antagonism studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Possible Cause Recommended Solution
Low or No Antagonist Activity Incorrect Concentration: Pirenzepine concentration may be too low to effectively compete with the agonist.Consult the provided IC50 and Ki value tables to determine an appropriate concentration range for your target receptor. Perform a concentration-response curve to determine the optimal concentration for your specific assay conditions.
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Store this compound as a powder at -20°C. Prepare fresh stock solutions in a suitable solvent (e.g., water or DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.
Cell Line Issues: The cell line may not express the target muscarinic receptor at a sufficient density, or the receptor may be in a low-affinity state.Verify receptor expression in your cell line using a validated method (e.g., radioligand binding with a known high-affinity ligand). Ensure cells are healthy and in the logarithmic growth phase.
High Background Signal in Radioligand Binding Assay Inadequate Washing: Insufficient washing can leave unbound radioligand trapped on the filter or in the well.Optimize the washing steps by increasing the number of washes or the volume of ice-cold wash buffer. Ensure rapid filtration to minimize dissociation of the bound ligand.
Nonspecific Binding to Filters: The radioligand may be binding to the filter material itself.Presoak filters in a solution of 0.5% polyethyleneimine (PEI) to reduce nonspecific binding.
High Radioligand Concentration: Using a radioligand concentration that is too high can increase nonspecific binding.Use a radioligand concentration at or below its Kd for the receptor of interest.
Inconsistent or Variable Results Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells.Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
Cell Density Variation: Inconsistent cell seeding density across wells can affect the number of receptors available for binding.Ensure a homogenous cell suspension before seeding. After seeding, check for even cell distribution under a microscope.
Incubation Time and Temperature Fluctuations: Variations in incubation time or temperature can affect ligand binding kinetics and enzyme activity in functional assays.Use a calibrated incubator and a precise timer for all incubation steps. Ensure all plates are handled consistently.
Poor Solubility of this compound Incorrect Solvent: this compound has specific solubility characteristics.Pirenzepine dihydrochloride is soluble in water (up to 84 mg/mL) and has limited solubility in DMSO (around 1-2 mg/mL)[1][2]. Prepare stock solutions in the appropriate solvent and vortex thoroughly. For cell-based assays, ensure the final concentration of the solvent is not toxic to the cells (typically <0.5% for DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the selectivity profile of Pirenzepine for muscarinic receptor subtypes?

A1: Pirenzepine is a selective antagonist for the M1 muscarinic acetylcholine receptor (mAChR).[3][4][5] It exhibits significantly higher affinity for the M1 receptor subtype compared to M2, M3, M4, and M5 receptors.[6] This selectivity makes it a valuable tool for distinguishing between different muscarinic receptor-mediated effects in vitro.

Q2: What are the typical Ki and IC50 values for Pirenzepine?

A2: The affinity (Ki) and potency (IC50) of Pirenzepine can vary depending on the experimental conditions, such as the tissue or cell line used and the radioligand employed in binding assays. Refer to the data tables below for a summary of reported values.

Q3: How should I prepare and store this compound solutions?

A3: this compound powder should be stored at -20°C. For in vitro experiments, it is recommended to prepare fresh stock solutions. Pirenzepine dihydrochloride is soluble in water and has limited solubility in DMSO.[1][2] Stock solutions can be stored at -20°C for short periods, but it is best to prepare them fresh to avoid degradation. Avoid multiple freeze-thaw cycles.

Q4: Can Pirenzepine be used in functional assays?

A4: Yes, Pirenzepine is widely used in functional assays to investigate the antagonism of M1 receptor-mediated signaling pathways. These assays can include measuring changes in intracellular calcium levels, phosphoinositide turnover, or GTPase activity.[7][8]

Q5: What is the mechanism of action of Pirenzepine?

A5: Pirenzepine acts as a competitive antagonist at the M1 muscarinic receptor.[4] It binds to the receptor and prevents the binding of the endogenous agonist, acetylcholine, thereby inhibiting the downstream signaling cascade initiated by M1 receptor activation.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of Pirenzepine for various muscarinic receptor subtypes.

Table 1: Pirenzepine Binding Affinities (Ki) for Muscarinic Receptors

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)
M1 RatCerebral Cortex[3H]-Pirenzepine8.19[9]
M1 RatBrain-21[8]
M2 PigAtrial Sarcolemma[3H]-NMS155[7]
M4 ---246.8[10]

Table 2: Pirenzepine Inhibitory Concentrations (IC50) for Muscarinic Receptors

Receptor SubtypeSpecies/Cell LineAssay TypeAgonistIC50 (nM)
M1 CHO-M1 cellsCalcium MobilizationCarbachol200 - 224[11]
M2 Pig Atrial SarcolemmaGTP Hydrolysis-77,500[7]
M4 --Carbachol1.15 - 1047.13[10]

Note: Values can vary based on experimental conditions. Researchers should perform their own dose-response curves to determine the IC50 in their specific assay system.

Experimental Protocols

Radioligand Binding Assay for M1 Receptor ([3H]-Pirenzepine)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the M1 muscarinic receptor using [3H]-Pirenzepine.

Materials:

  • Cell membranes expressing the M1 receptor

  • [3H]-Pirenzepine (Radioligand)

  • Unlabeled Pirenzepine (for non-specific binding)

  • Test compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: To designated wells, add a known concentration of [3H]-Pirenzepine (typically at its Kd).

  • Non-specific Binding (NSB): To another set of wells, add [3H]-Pirenzepine and a high concentration of unlabeled Pirenzepine (e.g., 10 µM) to saturate the receptors.

  • Competitive Binding: To the remaining wells, add [3H]-Pirenzepine and serial dilutions of the test compound.

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: M1 Receptor-Mediated Calcium Mobilization

This protocol outlines a functional assay to measure the antagonistic effect of Pirenzepine on M1 receptor-mediated intracellular calcium mobilization.

Materials:

  • Cells stably expressing the M1 receptor (e.g., CHO-M1 or HEK293-M1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the M1-expressing cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add varying concentrations of Pirenzepine (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Agonist Injection and Signal Reading: Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin measuring the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the log concentration of Pirenzepine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Pirenzepine.

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1 Binds & Activates Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1 Binds & Blocks

Caption: M1 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_harvest Harvesting & Counting cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Radioligand - Test Compound C Dispense Reagents into 96-well Plate (Total, NSB, Competitive) A->C B Prepare M1 Receptor Membranes D Add Membranes to Initiate Binding B->D C->D E Incubate to Reach Equilibrium D->E F Filter Plate Contents (Cell Harvester) E->F G Wash Filters to Remove Unbound Ligand F->G H Add Scintillation Cocktail & Count Radioactivity G->H I Calculate Specific Binding H->I J Plot Dose-Response Curve I->J K Determine IC50 & Ki Values J->K

Caption: Radioligand Binding Assay Workflow.

References

Pirenzepine hcl hydrate stability issues in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pirenzepine HCl hydrate in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound powder should be stored at -20°C for up to 4 years. Once in solution, storage recommendations vary. For short-term storage, aqueous solutions can be stored at 4°C for a very limited time, though some suppliers do not recommend storing aqueous solutions for more than one day. For longer-term storage of stock solutions, it is advisable to aliquot and freeze at -20°C or -80°C. Stock solutions at -20°C are reported to be stable for up to 3 months.

Q2: How stable is Pirenzepine in aqueous solutions?

A2: The stability of Pirenzepine in aqueous solutions is highly dependent on pH. A study on its degradation kinetics revealed that it is most stable at a pH of 5.1.[1] It is unstable in strongly acidic or basic conditions. At 85°C, the degradation follows pseudo-first-order kinetics. While these studies were conducted at elevated temperatures to accelerate degradation, they highlight the critical importance of pH in maintaining the integrity of Pirenzepine in aqueous solutions.

Q3: What is the recommended solvent for preparing Pirenzepine stock solutions?

A3: this compound is soluble in aqueous buffers such as PBS (pH 7.2) at approximately 10 mg/mL. For preparing concentrated stock solutions, sterile water or a buffer with a pH around 5.1 would be ideal to maximize stability based on available degradation kinetics data.[1]

Q4: Can I dissolve Pirenzepine directly in cell culture medium?

A4: While Pirenzepine is soluble in aqueous solutions, dissolving it directly in complete cell culture medium for long-term storage is not recommended. Cell culture media are complex mixtures containing components that can interact with the compound and potentially affect its stability. It is best practice to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium immediately before use.

Q5: How often should the cell culture medium containing Pirenzepine be replaced in long-term experiments?

A5: For long-term cell culture experiments with any compound of uncertain stability, it is crucial to refresh the medium and re-add the compound regularly.[2] A common practice is to perform a partial or full media change every 2-3 days. This ensures that the cells have a consistent exposure to the desired concentration of the active compound and that nutrient levels in the media are maintained.

Troubleshooting Guide

Issue 1: Loss of Pirenzepine Efficacy Over Time

Possible Cause: Degradation of Pirenzepine in the cell culture medium at 37°C.

Troubleshooting Steps:

  • Increase Dosing Frequency: Change the cell culture medium and re-add fresh Pirenzepine every 24-48 hours instead of the initially planned longer intervals.

  • Optimize pH of Working Solution: If possible, adjust the pH of the final working solution in the cell culture medium to be closer to the optimal stability pH of 5.1, while ensuring the pH is still within a physiologically acceptable range for your cells. This may be challenging with buffered media, so small, incremental adjustments and careful monitoring of the final pH are necessary.

  • Conduct a Stability Study: Perform an experiment to determine the stability of Pirenzepine in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). A detailed protocol for this is provided below.

Issue 2: Inconsistent or Unreliable Experimental Results

Possible Cause: Inconsistent concentration of active Pirenzepine due to degradation or adsorption to plasticware.

Troubleshooting Steps:

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of Pirenzepine from a frozen stock solution for each media change. Avoid using previously prepared and stored working solutions.

  • Use Low-Binding Plasticware: Consider using low-protein-binding plates and tubes to minimize the loss of the compound due to adsorption to plastic surfaces.

  • Quantify Pirenzepine Concentration: At different time points during a pilot experiment, collect aliquots of the cell culture medium and quantify the concentration of Pirenzepine using a suitable analytical method like HPLC. This will provide direct evidence of its stability.

Issue 3: Cellular Stress or Toxicity Not Attributable to Pirenzepine's Known Mechanism of Action

Possible Cause: Formation of toxic degradation products.

Troubleshooting Steps:

  • Analyze for Degradation Products: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to analyze the cell culture medium for the presence of potential degradation products.

  • Reduce Exposure Time: If degradation is confirmed, design experiments with shorter exposure times or more frequent media changes to minimize the accumulation of toxic byproducts.

  • Control Experiments: Include control groups that are treated with the vehicle or degraded Pirenzepine (if it can be intentionally degraded) to distinguish between the effects of the parent compound and its degradation products.

Experimental Protocols

Protocol 1: Assessing the Stability of Pirenzepine in Cell Culture Medium

Objective: To determine the degradation rate of Pirenzepine in a specific cell culture medium at 37°C over a period of 72 hours.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, buffer)

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Prepare Pirenzepine Solution: Prepare a solution of Pirenzepine in your cell culture medium at the final working concentration you intend to use in your experiments.

  • Aliquot and Incubate: Aliquot the Pirenzepine-containing medium into several sterile conical tubes. Also, prepare control tubes with medium only. Place the tubes in a 37°C, 5% CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one tube of the Pirenzepine solution and a control medium tube from the incubator.

  • Sample Preparation:

    • Immediately filter the collected medium through a 0.22 µm syringe filter to remove any potential microbial contamination.

    • If the medium contains proteins (e.g., from FBS), perform a protein precipitation step. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the medium, vortex, and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Develop an HPLC method to separate Pirenzepine from other components in the medium. The method will depend on the specific column and instrument used. A gradient elution with a C18 column is a common starting point for small molecules.

    • Monitor the peak area of Pirenzepine at each time point.

  • Data Analysis:

    • Calculate the percentage of Pirenzepine remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining Pirenzepine against time to visualize the degradation profile.

Data Presentation:

Time (hours)Mean Peak Area (n=3)Standard Deviation% Pirenzepine Remaining
0100
4
8
24
48
72
Protocol 2: Identification of Pirenzepine Degradation Products

Objective: To identify potential degradation products of Pirenzepine in cell culture medium.

Materials:

  • Same as Protocol 1, with the addition of a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Methodology:

  • Follow Protocol 1: Prepare and incubate the Pirenzepine-containing medium as described in Protocol 1.

  • LC-MS Analysis: Instead of HPLC-UV, analyze the prepared samples using an LC-MS system.

  • Data Analysis:

    • Compare the total ion chromatograms of the Pirenzepine samples at different time points with the control medium.

    • Look for new peaks that appear or increase in intensity over time in the Pirenzepine samples.

    • Analyze the mass spectra of these new peaks to determine their mass-to-charge ratio (m/z).

    • Based on the m/z and the known structure of Pirenzepine, propose potential structures for the degradation products. Fragmentation analysis (MS/MS) can further aid in structural elucidation.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Pirenzepine Pirenzepine M1R M1 Muscarinic Receptor Pirenzepine->M1R Antagonist (Blocks Activation) Gq Gq protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets G start Start Long-Term Cell Culture Experiment prep_stock Prepare Concentrated Pirenzepine Stock Solution (e.g., in sterile water or buffered solution) start->prep_stock store_stock Aliquot and Store Stock Solution at -20°C or -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution by Diluting Stock in Cell Culture Medium store_stock->prep_working add_to_cells Add Working Solution to Cell Culture prep_working->add_to_cells incubate Incubate Cells (e.g., 48 hours) add_to_cells->incubate media_change Perform Media Change and Re-add Fresh Pirenzepine Working Solution incubate->media_change Yes end_experiment End of Experiment incubate->end_experiment No media_change->prep_working

References

Potential for Pirenzepine hcl hydrate scaffold rearrangement in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pirenzepine HCl hydrate. The focus is on the potential for scaffold rearrangement under acidic conditions, a critical factor to consider during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the potential for this compound to undergo rearrangement?

A1: Recent studies have revealed that Pirenzepine can undergo an unexpected scaffold rearrangement under highly acidic conditions. The active pharmaceutical ingredient (API) can convert to a previously uncharacterized benzimidazole structure.[1] This rearrangement is significant because the resulting product has a markedly decreased affinity for the M1 muscarinic acetylcholine receptor, the primary pharmacological target of Pirenzepine.[1]

Q2: Under what specific conditions does this rearrangement occur?

A2: The rearrangement is promoted by highly acidic environments, which were previously thought to simply favor the formation of the dihydrochloride salt of Pirenzepine.[1] The process is also temperature-dependent, with higher temperatures accelerating the rate of rearrangement.

Q3: I am using Pirenzepine in my experiments and getting unexpected results. Could this be due to scaffold rearrangement?

A3: It is a possibility, especially if your experimental protocol involves strongly acidic conditions. If you observe lower than expected biological activity or unexpected peaks in your analytical chromatograms, you should consider the possibility of Pirenzepine rearrangement.

Q4: Is this rearrangement a concern for the in-vivo use of Pirenzepine?

A4: While the rearrangement occurs in acidic conditions similar to those in gastric acid, studies suggest that the reaction kinetics prevent significant rearrangement from occurring in situ after oral administration. Therefore, it is not considered a safety issue for its clinical use.[1]

Q5: How can I detect the rearranged Pirenzepine product?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for detecting and quantifying both the parent Pirenzepine and its rearranged product. The two compounds will have different retention times.[1] Further characterization can be achieved using High-Resolution Mass Spectrometry (HRMS) to confirm the mass of the rearranged product.[1]

Troubleshooting Guides

Issue: Reduced or Inconsistent Biological Activity
Potential Cause Troubleshooting Step
Pirenzepine scaffold rearrangement 1. Review your experimental protocol for the use of highly acidic solutions (e.g., for salt formation or in assay buffers).2. Analyze a sample of your Pirenzepine stock solution and a sample from your experimental endpoint using a validated stability-indicating HPLC method to check for the presence of the rearranged product.3. If rearrangement is confirmed, consider adjusting the pH of your solutions to be closer to the pH of maximum stability for Pirenzepine, which is 5.1.[2]
Degradation due to other factors Pirenzepine is also susceptible to hydrolysis, particularly at pH values below 7.[2] Ensure that your storage and experimental conditions minimize exposure to harsh pH environments and elevated temperatures.
Issue: Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS)
Potential Cause Troubleshooting Step
Presence of the rearranged isomer 1. Characterize the unexpected peak using mass spectrometry to determine if its mass corresponds to the rearranged Pirenzepine isomer.2. To confirm, subject a sample of your Pirenzepine standard to forced degradation under highly acidic conditions (see "Forced Degradation Protocol to Induce Rearrangement" below) and compare the chromatogram to your experimental sample.
Other degradation products Pirenzepine can degrade through other pathways (e.g., hydrolysis). Review the literature on Pirenzepine degradation products to identify other potential impurities.[2][3]

Quantitative Data

The rearrangement of Pirenzepine to its benzimidazole isomer follows pseudo-first-order kinetics. The rate of this conversion is temperature-dependent.

Temperature (°C) Half-life (t½) in minutes
7525 ± 2
55117 ± 16
37830 ± 30
Data sourced from a study on the unexpected scaffold rearrangement of Pirenzepine.[1]

The activation energy for this rearrangement reaction has been calculated to be 83.2 ± 1.9 kJ/mol.[1]

Experimental Protocols

Protocol 1: Forced Degradation to Induce Pirenzepine Rearrangement

This protocol is designed to intentionally induce the scaffold rearrangement for analytical confirmation.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (e.g., 36%)

  • High-purity water

  • Heating apparatus (e.g., heating block, water bath)

  • HPLC system with a suitable C18 column

  • Mass spectrometer (optional, for characterization)

Procedure:

  • Prepare a solution of Pirenzepine in a highly acidic medium. For example, dissolve Pirenzepine in a solution with a high concentration of HCl.

  • Heat the solution to an elevated temperature. Based on the kinetic data, 75°C will induce rapid rearrangement.[1]

  • Incubate the solution for a defined period (e.g., 60 minutes) to allow for significant conversion to the rearranged product.[1]

  • After incubation, cool the sample to room temperature.

  • Neutralize the sample carefully with a suitable base if required for your analytical method.

  • Analyze the sample using HPLC to observe the peak corresponding to the rearranged product.

Protocol 2: Stability-Indicating HPLC Method for Pirenzepine and its Rearranged Product

This is a general guideline. The specific parameters should be optimized for your system.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient elution is often effective. An example could be a gradient of acetonitrile and a phosphate buffer.

Detection:

  • UV detection at a wavelength where both Pirenzepine and the rearranged product have significant absorbance (e.g., 281 nm).[3]

Procedure:

  • Prepare your samples (standards, controls, and experimental samples) in a suitable diluent.

  • Inject the samples onto the HPLC system.

  • Run the gradient elution to separate the parent Pirenzepine from potential degradants, including the rearranged product.

  • Identify and quantify the peaks based on the retention times of your standards.

Visualizations

Pirenzepine_Rearrangement_Pathway cluster_activity Pharmacological Activity Pirenzepine Pirenzepine (Active Ingredient) Intermediate Proposed Reactive Intermediate Pirenzepine->Intermediate Highly Acidic Conditions (e.g., HCl) Pirenzepine_Activity High Affinity for M1 Receptor Pirenzepine->Pirenzepine_Activity Rearranged Rearranged Product (Benzimidazole) Intermediate->Rearranged Scaffold Rearrangement Rearranged_Activity Significantly Decreased Affinity Rearranged->Rearranged_Activity

Caption: Pirenzepine rearrangement pathway under acidic conditions.

Troubleshooting_Workflow Start Unexpected Experimental Results (e.g., low activity, extra peaks) Check_Conditions Review Experimental Protocol: Any highly acidic steps? Start->Check_Conditions HPLC_Analysis Perform Stability-Indicating HPLC Analysis Check_Conditions->HPLC_Analysis Yes Other_Degradation Investigate Other Degradation Pathways Check_Conditions->Other_Degradation No Identify_Peak Characterize Unexpected Peak (e.g., using Mass Spectrometry) HPLC_Analysis->Identify_Peak Compare_Standard Compare with Forced Degraded Pirenzepine Standard Identify_Peak->Compare_Standard Is_Rearranged Is the unexpected peak the rearranged product? Compare_Standard->Is_Rearranged Modify_Protocol Modify Protocol: Adjust pH, temperature, etc. Is_Rearranged->Modify_Protocol Yes Is_Rearranged->Other_Degradation No End Problem Resolved Modify_Protocol->End

Caption: Workflow for troubleshooting unexpected Pirenzepine results.

References

Minimizing variability in animal studies with Pirenzepine hcl hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving Pirenzepine HCl hydrate.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering step-by-step solutions to ensure data integrity and reproducibility.

Issue 1: Inconsistent or Unexpected Dose-Response

Question: We are observing a high degree of variability in the dose-response to this compound in our animal model. What are the potential causes and how can we troubleshoot this?

Answer:

Inconsistent dose-response is a common challenge in in vivo studies and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Drug Preparation and Formulation:

    • Incorrect Salt Form: Ensure you are using Pirenzepine dihydrochloride hydrate, as different salt forms have different molecular weights, which will affect molarity.

    • Improper Dissolution: this compound is readily soluble in water.[1] However, inadequate vortexing or sonication can lead to an inhomogeneous solution.

    • pH of the Solution: The stability of Pirenzepine is pH-dependent, with optimal stability around pH 5.1.[2] Significant deviations can lead to degradation of the compound. Always check and adjust the pH of your vehicle.

    • Vehicle Incompatibility: While saline is a common vehicle, ensure it is sterile and pyrogen-free. For oral administration, a homogeneous suspension in carboxymethylcellulose (CMC-Na) can be used.[3]

  • Animal-Related Factors:

    • Genetic Variability: Different strains of the same animal species can exhibit varied responses to drug treatment.[4] Ensure you are using a consistent and well-characterized strain.

    • Age and Weight: The age and weight of the animals can significantly impact drug metabolism and distribution. Use animals within a narrow age and weight range.

    • Sex Differences: Male and female animals can metabolize drugs differently. Unless sex is a variable of interest, use animals of a single sex.[3]

    • Health Status: Underlying health issues can affect experimental outcomes. Ensure all animals are healthy and free of pathogens.[5]

  • Experimental Procedure:

    • Inaccurate Dosing: Calibrate all dosing equipment regularly. For injections, ensure the needle gauge and length are appropriate for the animal and injection site to prevent leakage or incorrect administration depth.

    • Route of Administration: The route of administration significantly impacts bioavailability and efficacy. Intravitreal injections have been shown to be more effective than subconjunctival injections for ocular applications in some models.[6]

    • Stress: Handling and restraint can induce stress, which can alter physiological responses. Acclimatize animals to handling and procedures before the start of the study.

Troubleshooting Workflow:

A Inconsistent Dose-Response B Review Drug Preparation Protocol A->B C Evaluate Animal Characteristics A->C D Audit Experimental Procedures A->D E Check Salt Form & Purity B->E F Verify Solution Homogeneity B->F G Measure pH of Vehicle B->G H Confirm Strain, Age, Weight, Sex Consistency C->H I Assess Animal Health C->I J Calibrate Dosing Equipment D->J K Standardize Administration Technique D->K L Implement Acclimatization Period D->L M Consistent Results Achieved

Troubleshooting workflow for inconsistent dose-response.

Issue 2: Precipitation in this compound Solution

Question: Our prepared this compound solution is showing precipitation, especially after storage. What could be the cause and how can we prevent this?

Answer:

Precipitation of your this compound solution can significantly impact the accuracy of your dosing. Understanding the solubility and stability of the compound is key to preventing this issue.

Potential Causes & Solutions:

  • Solubility Limits Exceeded: Pirenzepine dihydrochloride is readily soluble in water (up to 84 mg/mL).[3] Ensure you are not exceeding this concentration.

  • Incorrect pH: The solubility of Pirenzepine can be affected by pH. As mentioned, the optimal pH for stability is around 5.1.[2] Significant deviations may reduce solubility.

  • Low Temperature Storage: Storing aqueous solutions at low temperatures (e.g., 4°C) can sometimes lead to precipitation of the solute.

  • Contamination: Contamination of the solution with other substances can act as nucleation sites for precipitation.

Preventative Measures:

  • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.

  • Proper Storage: If storage is necessary, store at a controlled room temperature unless stability data suggests otherwise. Protect from light.

  • Use of Co-solvents: For specific applications requiring higher concentrations, the use of co-solvents might be considered, but their compatibility with the administration route and potential for toxicity must be thoroughly evaluated.

  • Filtration: After dissolution, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles or microbial contamination.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Pirenzepine?

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor.[7][8] It has a higher affinity for M1 receptors compared to other muscarinic receptor subtypes (M2, M3, M4, M5).[9] In the context of myopia research, it is thought to act on M1 and M4 receptors in the eye.[9] In gastric secretion studies, it inhibits acid secretion by blocking M1 receptors on gastric parietal cells.[6]

Pirenzepine Signaling Pathway:

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Pirenzepine Pirenzepine M1_Receptor M1 Receptor Pirenzepine->M1_Receptor Antagonizes Gq_protein Gq Protein M1_Receptor->Gq_protein Activates (Blocked by Pirenzepine) PLC Phospholipase C Gq_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_effects Downstream Cellular Effects Ca_release->Downstream_effects PKC_activation->Downstream_effects

Simplified Pirenzepine M1 receptor signaling pathway.

2. What are the recommended dosages and administration routes for this compound in animal studies?

The optimal dosage and administration route are highly dependent on the animal model and the research question. Below is a summary of dosages used in published studies.

Animal ModelAdministration RouteDosageReference
Chick (Myopia)Intravitreal Injection175 µg (ED50) to 700 µg[8][10]
Chick (Myopia)Subconjunctival Injection5000 µg (ED50)[11]
Rhesus Monkey (Myopia)Subconjunctival Injection4000 µg (from 0.2 mL of 2% solution)[11]
Guinea Pig (Myopia)Subconjunctival Injection2500 µg (from 0.1 mL of 2.5% solution)[12]
Dog (Gastric Secretion)Oral2 mg/kg[13]
Rat (Gastric Secretion)Oral100 mg/kg

3. Are there any known side effects of Pirenzepine in animals?

Commonly reported side effects are generally related to its anticholinergic properties and include dry mouth and blurred vision.[8][14][15] In a study on rhesus monkeys, subconjunctival injection of a 2% pirenzepine solution resulted in a significant increase in pupil diameter.[11] However, at therapeutic doses for myopia control, it is generally considered to have a good safety profile with fewer side effects than non-selective muscarinic antagonists like atropine.[14]

4. What are the key parameters for preparing a this compound solution?

ParameterRecommendationRationale
Solvent Sterile Water or SalineThis compound is readily soluble in aqueous solutions.[1]
Concentration Do not exceed 84 mg/mLTo avoid precipitation.[3]
pH Adjust to ~5.1For optimal stability.[2]
Sterilization Filter through a 0.22 µm filterTo ensure sterility for injections.
Storage Prepare fresh or store at controlled room temperature, protected from lightTo prevent degradation and precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection (e.g., 2% solution for subconjunctival injection)

Materials:

  • Pirenzepine dihydrochloride hydrate powder

  • Sterile, pyrogen-free saline

  • Sterile 15 mL conical tube

  • Vortex mixer

  • pH meter or pH strips

  • Sterile 0.1 N NaOH and 0.1 N HCl for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: For a 2% (w/v) solution, weigh 20 mg of Pirenzepine dihydrochloride hydrate for every 1 mL of saline.

  • Dissolution: Add the weighed powder to the sterile conical tube. Add the required volume of sterile saline. Vortex thoroughly until the powder is completely dissolved.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to approximately 5.1 using sterile 0.1 N NaOH or 0.1 N HCl. Add the acid or base dropwise while continuously monitoring the pH.

  • Sterilization: Draw the solution into a sterile syringe. Attach the sterile 0.22 µm syringe filter and dispense the solution into a sterile vial.

  • Storage: Use the solution immediately. If short-term storage is required, store at controlled room temperature, protected from light.

Protocol 2: Oral Gavage Administration in Rodents

Materials:

  • Prepared this compound solution or suspension

  • Appropriately sized oral gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[16][17]

  • Syringe

Procedure:

  • Animal Restraint: Restrain the animal firmly but gently, ensuring the head and neck are extended to create a straight line to the esophagus.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.

  • Administration: Once the needle is in the correct position (no resistance felt), slowly administer the Pirenzepine solution.

  • Withdrawal and Monitoring: Gently withdraw the gavage needle. Monitor the animal for any signs of distress, such as labored breathing.

General Experimental Workflow for a Myopia Study:

A Animal Acclimatization B Baseline Measurements (Refraction, Axial Length) A->B C Induction of Myopia (e.g., Form Deprivation) B->C D Randomization into Treatment Groups C->D E Daily Pirenzepine/Vehicle Administration D->E F Monitoring of Animal Health E->F G Final Measurements E->G H Data Analysis G->H

General workflow for an animal study on myopia.

References

Protocol refinement for consistent results with Pirenzepine hcl hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with Pirenzepine HCl hydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR)[1][2]. It exhibits a higher affinity for M1 receptors compared to other muscarinic receptor subtypes (M2, M3, M4, and M5)[1]. Its mechanism of action involves blocking the binding of acetylcholine to M1 receptors, which can modulate various downstream signaling pathways[1][3]. This selectivity makes it a valuable tool for studying the role of M1 receptors in different physiological and pathological processes.

Q2: What are the key chemical and physical properties of this compound?

This compound is a white crystalline substance[4]. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₉H₂₄ClN₅O₃[5]
Molecular Weight405.9 g/mol [5]
IUPAC Name11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][6][7]benzodiazepin-6-one;hydrate;hydrochloride[5]

Q3: How should this compound be stored?

For long-term stability, this compound powder should be stored at -20°C[8]. Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[9]. It is recommended to store stock solutions in sealed containers, away from moisture[9].

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: pH of the experimental buffer. The binding affinity of Pirenzepine is pH-dependent. Its ionization is significantly affected within the physiological pH range.

    • Solution: Carefully control and report the pH of all buffers used in your experiments. Ensure consistency of pH across all experimental replicates and batches. The optimal pH for Pirenzepine stability in aqueous solution is approximately 5.1.

  • Possible Cause 2: Off-target effects at high concentrations. Although Pirenzepine is selective for the M1 receptor, at higher concentrations, it may interact with other muscarinic receptor subtypes, particularly M4 receptors[10].

    • Solution: Perform dose-response experiments to determine the optimal concentration range for your specific cell type or tissue. Use the lowest effective concentration to minimize the risk of off-target effects. Refer to the literature for typical concentration ranges used in similar experimental models. For example, in some cell migration and invasion assays, concentrations between 100-140 µg/mL have been used[9].

  • Possible Cause 3: Degradation of Pirenzepine in solution. Pirenzepine is not stable in highly acidic or basic conditions.

    • Solution: Prepare fresh solutions of Pirenzepine for each experiment. If storing stock solutions, follow the recommended storage conditions (-80°C for long-term, -20°C for short-term) and avoid repeated freeze-thaw cycles[9]. When preparing aqueous solutions, consider using a buffer with a pH around 5.1 for maximal stability.

Problem 2: Poor solubility of this compound.

  • Possible Cause: Improper solvent or concentration.

    • Solution: Pirenzepine dihydrochloride is soluble in water (up to 84 mg/mL)[8]. For cell culture applications, it is often dissolved in DMSO first to create a concentrated stock solution, which is then further diluted in the culture medium. However, be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells at higher levels.

Problem 3: Difficulty reproducing published findings.

  • Possible Cause 1: Differences in experimental protocols. Minor variations in cell lines, passage numbers, media formulations, or incubation times can significantly impact results.

    • Solution: Carefully review and adhere to the detailed methodologies provided in published studies. Pay close attention to the specifics of cell handling, reagent preparation, and data analysis.

  • Possible Cause 2: Quality of the this compound. The purity of the compound can affect its activity.

    • Solution: Use high-purity this compound from a reputable supplier. Ensure the compound has been stored correctly and is within its expiration date.

Experimental Protocols

In Vitro Cell Culture Experiment

This protocol provides a general workflow for treating cultured cells with this compound.

  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.

  • Preparation of Pirenzepine Stock Solution:

    • Dissolve this compound in sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and is below the toxic level for your cell line (typically <0.1%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of Pirenzepine (and a vehicle control with the same final DMSO concentration).

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Downstream Analysis: After incubation, cells can be harvested for various analyses, such as Western blotting, qRT-PCR, or cell viability assays.

Receptor Binding Assay (Conceptual Workflow)

This outlines the general steps for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the M1 muscarinic receptor.

  • Assay Buffer: Use a buffer with a stable pH, as Pirenzepine's affinity is pH-sensitive.

  • Reaction Mixture:

    • Combine the cell membranes, a fixed concentration of a radiolabeled ligand that binds to the M1 receptor (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled this compound.

    • Include a control for non-specific binding (excess of an unlabeled ligand).

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of Pirenzepine (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Signaling Pathways and Experimental Workflows

Pirenzepine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1_receptor M1 Muscarinic Receptor Hedgehog_Pathway Hedgehog Signaling Pathway M1_receptor->Hedgehog_Pathway Modulates AMPK_PGC1a_Pathway AMPK/PGC-1α Signaling Pathway M1_receptor->AMPK_PGC1a_Pathway Modulates Acetylcholine Acetylcholine Acetylcholine->M1_receptor Activates Pirenzepine Pirenzepine Pirenzepine->M1_receptor Inhibits Cellular_Response Cellular Response (e.g., Migration, Proliferation) Hedgehog_Pathway->Cellular_Response AMPK_PGC1a_Pathway->Cellular_Response

Caption: Pirenzepine's mechanism of action on M1 receptor signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_pirenzepine Prepare Pirenzepine HCl Hydrate Stock Solution treatment Treat Cells with Pirenzepine Working Solution prep_pirenzepine->treatment prep_cells Seed and Culture Cells prep_cells->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis (e.g., Western Blot, qPCR) harvest->analysis

Caption: General experimental workflow for in vitro cell culture studies.

References

Addressing unexpected experimental outcomes with Pirenzepine hcl hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirenzepine HCl hydrate. The information is presented in a question-and-answer format to directly address common and unexpected experimental outcomes.

I. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound shows lower than expected potency (high IC50 value) in my cell-based assay. What could be the cause?

A1: Several factors can contribute to lower than expected potency. Here are the most common culprits:

  • Compound Integrity: A significant and often overlooked issue is the potential for an unexpected scaffold rearrangement of Pirenzepine, especially if the compound has been exposed to highly acidic conditions during its synthesis or handling. This rearranged product has a significantly lower affinity for muscarinic receptors[1]. We recommend verifying the structural integrity of your compound stock.

  • pH of Experimental Buffer: Pirenzepine is unstable in strongly acidic or basic conditions[2]. The optimal pH for Pirenzepine stability in aqueous solution is approximately 5.1[2]. Ensure your experimental buffers are within a pH range that maintains the compound's stability.

  • Solubility Issues: Incomplete solubilization of this compound can lead to an inaccurate final concentration in your assay. While soluble in water, using fresh, high-quality solvents is recommended.

  • Cell-Based Assay Variability: Inconsistent cell numbers, passage number effects, and "edge effects" in microplates can all contribute to variability in IC50 values[3][4][5]. Ensure your cell seeding and handling are consistent.

Q2: How can I check for the Pirenzepine scaffold rearrangement or other degradation products?

A2: You can use analytical techniques to assess the purity and integrity of your this compound stock:

  • UV-Vis Spectrophotometry: A straightforward initial check. Pirenzepine dihydrochloride has a maximum absorption (λmax) at approximately 281 nm[1][6][7]. You can develop a simple, accurate, and precise spectrophotometric method to detect the presence of the compound and potential degradation[1][6][7]. A significant deviation from the expected absorbance or the appearance of new peaks could indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): This is a more definitive method for separating and quantifying Pirenzepine from its potential degradation products[2]. A stability-indicating HPLC method can be developed to resolve the parent compound from any impurities or degradants that may have formed under stress conditions (acid, base, oxidation, etc.)[8][9].

Q3: I am observing high variability in my experimental replicates. What are some common sources of error?

A3: High variability can be frustrating. Here’s a checklist of potential sources:

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.

  • Cell Seeding Density: Uneven cell distribution in multi-well plates is a common cause of variable results. Ensure your cell suspension is homogenous before and during plating.

  • Reagent Preparation: Ensure all reagents, including Pirenzepine dilutions, are prepared fresh and accurately.

  • Incubation Time: The duration of drug exposure can impact the measured effect. A longer incubation may lead to a lower apparent IC50[10]. Standardize incubation times across all experiments.

  • Assay-Specific Factors: For cell viability assays like MTT, inconsistencies can arise from variations in metabolic activity across the plate[11]. For functional assays, receptor expression levels can vary with cell passage number.

Q4: My this compound is difficult to dissolve. What are the recommended solvents?

A4: this compound has good solubility in water. For cell culture experiments, it is also soluble in DMSO. However, it is practically insoluble in ether[12]. When preparing stock solutions, ensure the powder is fully dissolved before making further dilutions.

Q5: What are the optimal storage and handling conditions for this compound?

A5: To ensure the stability and integrity of your this compound, follow these recommendations:

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place, protected from moisture.

  • Handling: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid creating dust. Wash thoroughly after handling.

II. Quantitative Data Summary

The following tables summarize key quantitative data for Pirenzepine to aid in experimental design and data interpretation.

Table 1: Pirenzepine Binding Affinities (Ki) for Muscarinic Receptor Subtypes

Receptor SubtypeReported Ki (nM)Reference
M121[13]
M2310[13]
M3--
M4--
M5--

Note: The significant difference in Ki values for M1 and M2 receptors highlights Pirenzepine's selectivity for the M1 subtype.

Table 2: Pirenzepine Inhibitory Potency (IC50) in Functional Assays

Assay TypeCell LineAgonist UsedReported IC50 (nM)Reference
Calcium MobilizationCHO-M1Carbachol200 - 224-
Phosphoinositide BreakdownRat BrainCarbachol21[13]
Adenylate Cyclase InhibitionRat BrainCarbachol310[13]

III. Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: M1 Receptor Calcium Mobilization Assay

This protocol outlines a method to assess the antagonist activity of Pirenzepine on M1 muscarinic receptor-mediated intracellular calcium mobilization.

1. Cell Culture and Plating:

  • Culture CHO cells stably expressing the human M1 muscarinic receptor (CHO-M1) in appropriate growth medium.
  • Seed the cells into a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES).
  • Remove the growth medium from the cell plate and add the dye-loading solution to each well.
  • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

3. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
  • Perform serial dilutions of Pirenzepine in assay buffer to achieve the desired final concentrations.
  • Prepare a solution of a muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).

4. Measurement of Calcium Flux:

  • Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
  • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
  • Add the Pirenzepine dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
  • Initiate the fluorescence reading and add the agonist solution to all wells.
  • Continue to record the fluorescence signal over time to capture the calcium mobilization response.

5. Data Analysis:

  • Determine the peak fluorescence response for each well.
  • Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
  • Plot the normalized response against the logarithm of the Pirenzepine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Pirenzepine for the M1 muscarinic receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the M1 muscarinic receptor in ice-cold buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet and resuspend in assay buffer.
  • Determine the protein concentration of the membrane preparation.

2. Assay Setup:

  • In a 96-well plate, add the following to each well in order:
  • Assay buffer
  • A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
  • Increasing concentrations of this compound (for competition curve) or buffer (for total binding).
  • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine).
  • Add the membrane preparation to initiate the binding reaction.

3. Incubation:

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

4. Filtration:

  • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

5. Scintillation Counting:

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

6. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.
  • Plot the specific binding as a percentage of the total specific binding against the logarithm of the Pirenzepine concentration.
  • Fit the data to a one-site competition model to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Visualizations

Signaling Pathway

M1_Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M1_Receptor M1 Receptor Acetylcholine->M1_Receptor Binds & Activates Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Blocks Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Cells (e.g., CHO-M1) Plate_Cells Plate Cells in 96-well plate Prepare_Cells->Plate_Cells Prepare_Reagents Prepare Reagents (Pirenzepine, Agonist, Buffers) Add_Pirenzepine Add Pirenzepine (Antagonist) Prepare_Reagents->Add_Pirenzepine Plate_Cells->Add_Pirenzepine Incubate_Antagonist Incubate Add_Pirenzepine->Incubate_Antagonist Add_Agonist Add Agonist (e.g., Carbachol) Incubate_Antagonist->Add_Agonist Measure_Response Measure Response (e.g., Calcium Flux) Add_Agonist->Measure_Response Normalize_Data Normalize Data Measure_Response->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: General workflow for a cell-based antagonist assay.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Outcome: Low Potency (High IC50) Check_Compound Check Compound Integrity? Start->Check_Compound Check_Assay Review Assay Parameters? Check_Compound->Check_Assay No Analyze_Purity Analyze Purity/Structure (HPLC, UV-Vis) Check_Compound->Analyze_Purity Yes Check_Cells Evaluate Cell Health & Consistency? Check_Assay->Check_Cells No Verify_Solubility Verify Solubility & pH of Stock Check_Assay->Verify_Solubility Yes Optimize_Buffer Optimize Buffer pH (around 5.1 for stability) Check_Assay->Optimize_Buffer Yes Check_Cells->Start No obvious issues Standardize_Handling Standardize Cell Seeding, Passage Number, etc. Check_Cells->Standardize_Handling Yes Analyze_Purity->Check_Assay No Degradation Degradation_Found Source new compound Analyze_Purity->Degradation_Found Degradation Detected Issue_Found Re-run experiment with optimized parameters Verify_Solubility->Issue_Found Optimize_Buffer->Issue_Found Standardize_Handling->Issue_Found

Caption: Troubleshooting decision tree for low potency of Pirenzepine.

References

Validation & Comparative

A Head-to-Head Battle for M1 Receptor Blockade: Pirenzepine HCl Hydrate versus Atropine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of M1 muscarinic receptor antagonism is critical for advancing therapies targeting cognitive disorders, neuropathic pain, and certain cancers. This guide provides an objective, data-driven comparison of two key M1 receptor antagonists: the selective pirenzepine HCl hydrate and the non-selective atropine.

This comprehensive analysis delves into their in vitro performance, presenting key experimental data on binding affinities and functional blockade. Detailed methodologies for the cited experiments are provided to ensure reproducibility and aid in the design of future studies.

At a Glance: Pirenzepine's Selectivity Shines

Pirenzepine is a selective antagonist for the M1 muscarinic receptor, while atropine is a non-selective antagonist, meaning it blocks all five muscarinic receptor subtypes (M1-M5) with similar affinity. This fundamental difference in their pharmacological profiles is a key determinant of their potential therapeutic applications and side-effect profiles.

Quantitative Comparison: Binding Affinity and Functional Potency

The following tables summarize the in vitro binding affinity (Ki) and functional inhibitory concentrations (IC50) of pirenzepine and atropine for the M1 receptor. These values are critical for understanding the potency and selectivity of these compounds.

Compound Assay Type Receptor Source Radioligand Ki (nM) Reference
Pirenzepine Radioligand BindingRat Cerebral Cortex[³H]-pirenzepine14[1]
Atropine Radioligand BindingRat Cerebral Cortex[³H]-pirenzepine1.6[1]
Compound Assay Type Cell Line Agonist IC50 (nM) Reference
Pirenzepine Phosphoinositide BreakdownRat BrainCarbachol21
Atropine Phosphoinositide BreakdownRat BrainCarbachol1-2
Pirenzepine Calcium MobilizationSensory NeuronsMuscarine~1000[2]
Atropine Calcium MobilizationSensory NeuronsMuscarine~100[2]

Note: The IC50 values for calcium mobilization are estimations based on the concentrations used to achieve inhibition in the cited study.

These data clearly indicate that while both compounds are potent M1 receptor antagonists, atropine exhibits a higher binding affinity and functional potency in these in vitro assays. However, the key advantage of pirenzepine lies in its selectivity for the M1 receptor over other muscarinic subtypes.[1]

M1 Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

M1 Receptor Signaling Cascade

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Radioligand_Binding_Workflow A Prepare Membranes (e.g., from rat cerebral cortex) B Incubate Membranes with Radioligand (e.g., [³H]-pirenzepine) and varying concentrations of unlabeled antagonist (Pirenzepine or Atropine) A->B C Separate Bound from Free Radioligand (e.g., via filtration) B->C D Quantify Radioactivity of Bound Ligand (e.g., using a scintillation counter) C->D E Data Analysis (e.g., Cheng-Prusoff equation to determine Ki) D->E

References

Comparative In Vivo Efficacy of Pirenzepine HCl Hydrate and Other M1 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of Pirenzepine HCl hydrate and other selective M1 muscarinic acetylcholine receptor (M1R) antagonists. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of M1R modulation in various disease models. This document summarizes key experimental data, provides detailed methodologies for in vivo studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to M1 Receptor Antagonism

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and peripheral ganglia. Its role in various physiological processes, including cognition, neuronal excitability, and glandular secretion, has made it a significant target for drug development.[1][2] Pirenzepine, a selective M1 antagonist, has been historically used in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion.[3][4] More recently, research has focused on the potential of Pirenzepine and other selective M1 antagonists in neurological disorders, such as neuropathic pain and demyelinating diseases.[5][6] This guide focuses on the comparative in vivo efficacy of this compound against other notable M1 antagonists, including VU0255035 and Muscarinic Toxin 7 (MT7).

Comparative In Vivo Efficacy

A key study investigating the neuroprotective effects of M1R antagonists in a mouse model of streptozotocin (STZ)-induced diabetic neuropathy provides valuable comparative data. The primary endpoints in this model are the reversal of thermal hypoalgesia (reduced response to a thermal stimulus) and the preservation of intraepidermal nerve fiber (IENF) density.

Data Summary:

The following table summarizes the in vivo efficacy of this compound in a dose-dependent manner and provides a qualitative comparison with other selective M1R antagonists based on the findings from the key study.

AntagonistIn Vivo ModelDosing Regimen (s.c.)Efficacy in Reversing Thermal HypoalgesiaEfficacy in Preserving IENF Density
This compound STZ-induced diabetic neuropathy in mice0.1 mg/kg/dayPartial reversalNot specified at this dose
1 mg/kg/daySignificant reversalSignificant preservation
10 mg/kg/dayComplete and sustained reversalSignificant preservation
VU0255035 STZ-induced diabetic neuropathy in miceNot specified in comparative studyEfficacy replicated that of PirenzepineEfficacy replicated that of Pirenzepine
Muscarinic Toxin 7 (MT7) STZ-induced diabetic neuropathy in miceNot specified in comparative studyEffective in preventing neuropathyEffective in preventing neuropathy

Table 1: Comparative in vivo efficacy of M1 antagonists in a mouse model of diabetic neuropathy. Data for Pirenzepine is quantitative from dose-response studies, while data for VU0255035 and MT7 is based on qualitative comparisons within the same study.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo findings. The following are protocols for key experiments cited in the comparative efficacy studies.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Mouse Model

This model is used to induce a condition that mimics type 1 diabetes and its associated peripheral neuropathy.

  • Animals: Adult female C57BL/6 mice are typically used.

  • Induction of Diabetes:

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered at a dose of 150-200 mg/kg.

    • Blood glucose levels are monitored regularly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.

  • Drug Administration:

    • This compound, VU0255035, or other test compounds are dissolved in a suitable vehicle (e.g., saline).

    • The antagonists are administered subcutaneously (s.c.) at the specified doses and frequencies (e.g., daily).

  • Monitoring: Body weight and general health are monitored throughout the study.

Assessment of Thermal Hypoalgesia (Hargreaves Test)

This test measures the latency of paw withdrawal from a thermal stimulus, providing an index of thermal sensitivity.

  • Apparatus: A plantar test apparatus (Hargreaves apparatus) is used, which consists of a glass surface and a radiant heat source.

  • Acclimatization: Mice are placed in individual plexiglass chambers on the glass surface and allowed to acclimatize for at least 30 minutes before testing.

  • Testing Procedure:

    • The radiant heat source is positioned under the plantar surface of the hind paw.

    • The latency to paw withdrawal is automatically recorded.

    • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

    • Multiple measurements are taken for each paw and averaged.

  • Data Analysis: The paw withdrawal latency is compared between treatment groups and control groups. An increase in withdrawal latency in diabetic mice indicates thermal hypoalgesia, and a reduction in this latency following treatment indicates a therapeutic effect.

Quantification of Intraepidermal Nerve Fiber (IENF) Density

This histological analysis provides a quantitative measure of small nerve fiber integrity in the skin.

  • Tissue Collection: At the end of the study, mice are euthanized, and a skin biopsy is collected from the plantar surface of the hind paw.

  • Tissue Processing:

    • The skin samples are fixed in 4% paraformaldehyde.

    • Tissues are cryoprotected in sucrose solutions and then embedded in OCT compound for cryosectioning.

    • 50 µm sections are cut using a cryostat.

  • Immunohistochemistry:

    • The sections are stained with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.

    • A fluorescent secondary antibody is used for visualization.

  • Imaging and Quantification:

    • Sections are imaged using a confocal microscope.

    • The number of nerve fibers crossing the dermal-epidermal junction is counted.

    • The length of the epidermis is measured, and the IENF density is expressed as fibers per millimeter of epidermis.

  • Data Analysis: IENF density is compared between the different treatment and control groups. A reduction in IENF density is characteristic of diabetic neuropathy, and preservation or restoration of this density indicates a neuroprotective or regenerative effect.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor involves the Gq alpha subunit of the G-protein. Activation of this pathway by an agonist leads to a cascade of intracellular events. Conversely, an antagonist like Pirenzepine blocks this pathway.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC_inactive Inactive PKC DAG->PKC_inactive Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Ca2_cyto->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activates Cellular_Response Cellular Response PKC_active->Cellular_Response ACh Acetylcholine (Agonist) ACh->M1R Activates Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1R Blocks

M1 muscarinic receptor signaling cascade.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of M1 antagonists in a preclinical model of diabetic neuropathy.

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Induction Induce Diabetes (STZ Injection) Confirmation Confirm Hyperglycemia Induction->Confirmation Grouping Randomize into Treatment Groups Confirmation->Grouping Treatment Administer M1 Antagonists (e.g., Pirenzepine) Grouping->Treatment Behavioral Behavioral Testing (Hargreaves Test) Treatment->Behavioral Ongoing Histology Histological Analysis (IENF Density) Treatment->Histology End of Study Analysis Statistical Analysis and Comparison of Groups Behavioral->Analysis Histology->Analysis

Workflow for in vivo M1 antagonist efficacy testing.

Conclusion

The available in vivo data suggests that selective M1 receptor antagonists, including this compound, VU0255035, and MT7, demonstrate significant therapeutic potential in preclinical models of peripheral neuropathy. Pirenzepine has been shown to produce a dose-dependent reversal of thermal hypoalgesia and preservation of intraepidermal nerve fibers in diabetic mice. While direct quantitative comparisons with other M1 antagonists in the same in vivo models are limited, qualitative reports indicate that newer compounds like VU0255035 and MT7 exhibit comparable efficacy. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into the comparative efficacy and therapeutic applications of this important class of compounds. Future head-to-head studies with comprehensive dose-response analyses will be crucial for definitively establishing the relative potency and efficacy of these M1 antagonists in various in vivo models.

References

Pirenzepine HCl Hydrate vs. Himbacine: A Comparative Analysis of Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Pirenzepine HCl hydrate and Himbacine, focusing on their selectivity and potency as muscarinic acetylcholine receptor antagonists. The information presented is supported by experimental data to aid in the selection of the appropriate compound for research and therapeutic development.

Pirenzepine and Himbacine are both antagonists of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] Despite both acting on this receptor family, they exhibit distinct selectivity profiles, making them valuable tools for dissecting the roles of different mAChR subtypes and for the development of targeted therapeutics. Pirenzepine is recognized as a selective antagonist for the M1 muscarinic receptor subtype, while Himbacine demonstrates selectivity for the M2 subtype.[3][4][5]

Selectivity and Potency Comparison

The selectivity and potency of Pirenzepine and Himbacine have been characterized through various in vitro experiments, primarily radioligand binding assays. These assays measure the affinity of a compound for a specific receptor subtype, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Primary Selectivity
This compound 1.8 - 21168 - 310~480-690~832-M1[6][7]
Himbacine -2.3 - 9.0612.4--M2[8]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.

Pirenzepine's selectivity for the M1 receptor has been demonstrated in multiple studies. For instance, in rat brain, Pirenzepine exhibited a Ki of 21 nM for the M1 receptor-mediated phosphoinositide breakdown, compared to 310 nM for the M2 receptor-mediated inhibition of adenylate cyclase.[7] In bovine cerebral cortex, a known source of M1 receptors, the majority of receptors showed a high affinity for Pirenzepine with a Ki of approximately 1.8 x 10⁻⁸ M.[6]

Himbacine, on the other hand, displays a clear preference for the M2 receptor. In rat cerebral cortical membranes, Himbacine showed a high affinity (KH = 2.94 nM) for a subpopulation of muscarinic receptors that align with the M2 subtype.[8] Its affinity for cardiac M2 receptors was found to be 9.06 nM.[8]

Experimental Protocols

The determination of the binding affinities (Ki values) and functional potencies of Pirenzepine and Himbacine typically involves the following key experimental methodologies:

Radioligand Binding Assays

This is a common technique used to determine the affinity of a ligand for a receptor.[9][10]

  • Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtypes of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine or [³H]-Quinuclidinyl benzilate) and varying concentrations of the unlabeled competitor drug (Pirenzepine or Himbacine).[6][10]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[10][11]

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

A general workflow for a competitive radioligand binding assay is depicted below:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Membrane Preparation (from cells/tissues) incubation Incubation (Membranes + Radioligand + Competitor) prep_membranes->incubation prep_radioligand Radioligand ([3H]NMS) prep_radioligand->incubation prep_competitor Competitor (Pirenzepine or Himbacine) prep_competitor->incubation filtration Filtration (Separate bound from free) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Fig. 1: Workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays measure the effect of the antagonist on the downstream signaling pathways activated by the receptor.

  • Phosphoinositide Breakdown Assay: This assay is used for M1, M3, and M5 receptors which couple to Gq/11 proteins and activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][12] The accumulation of inositol phosphates is measured in the presence of an agonist and varying concentrations of the antagonist.

  • Adenylate Cyclase Inhibition Assay: This assay is used for M2 and M4 receptors which couple to Gi/o proteins and inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The ability of an antagonist to reverse the agonist-induced inhibition of cAMP production is quantified.

Signaling Pathways

Muscarinic receptors mediate their effects through different G protein-coupled signaling pathways.[1] The selectivity of Pirenzepine and Himbacine for different receptor subtypes translates to their differential effects on these pathways.

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[2] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G cluster_M1M3M5 M1/M3/M5 Signaling M1 M1/M3/M5 Receptor Gq Gq/11 M1->Gq ACh PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Pirenzepine Pirenzepine (M1) Pirenzepine->M1

Fig. 2: M1/M3/M5 receptor signaling pathway and the inhibitory action of Pirenzepine.

M2 and M4 receptors, on the other hand, couple to Gi/o proteins.[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as GIRK channels.

G cluster_M2M4 M2/M4 Signaling M2 M2/M4 Receptor Gi Gi/o M2->Gi ACh AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Himbacine Himbacine (M2) Himbacine->M2

Fig. 3: M2/M4 receptor signaling pathway and the inhibitory action of Himbacine.

References

Validating Pirenzepine HCl Hydrate as a Selective M1 Receptor Tool Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Pirenzepine HCl hydrate, validating its use as a selective M1 muscarinic acetylcholine receptor (mAChR) antagonist. Through a detailed comparison with other known M1-selective and non-selective muscarinic antagonists, this document offers the necessary experimental data and protocols to assist researchers in making informed decisions for their study designs.

Executive Summary

Pirenzepine is a well-established pharmacological tool recognized for its preferential binding to the M1 muscarinic receptor subtype. This selectivity allows for the targeted investigation of M1 receptor function in various physiological and pathological processes. This guide presents binding affinity (Ki) data, functional selectivity information, and detailed experimental methodologies to substantiate its utility. For comparative purposes, data for other muscarinic antagonists, including the highly selective MT7 and VU0255035, as well as the less selective compounds Biperiden and Trihexyphenidyl, are also presented.

Data Presentation: Comparative Binding Affinity

The selectivity of this compound is best illustrated by comparing its binding affinity (Ki values) across all five muscarinic receptor subtypes (M1-M5). The following table summarizes these values and provides a direct comparison with other commonly used muscarinic receptor antagonists. Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M1 Selectivity RatioM3/M1 Selectivity RatioM4/M1 Selectivity RatioM5/M1 Selectivity Ratio
Pirenzepine 1869048014030038.326.77.816.7
MT7 1.31>10,000>10,000>10,000>10,000>7634>7634>7634>7634
VU0255035 14.87>10,000>10,000>10,000>10,000>672>672>672>672
Biperiden 0.486.33.92.46.313.18.1513.1
Trihexyphenidyl 1.0133.22.54.0133.22.54

Note: Data for each compound are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The selectivity ratio is calculated as Ki (subtype)/Ki (M1). A higher ratio indicates greater selectivity for the M1 receptor.

Functional Selectivity

Beyond binding affinity, the functional activity of Pirenzepine demonstrates its M1 selectivity. In functional assays, Pirenzepine effectively antagonizes M1-mediated responses at concentrations significantly lower than those required to block responses mediated by other muscarinic receptor subtypes.

For instance, Pirenzepine has been shown to inhibit M1-receptor mediated ganglionic responses with a tenfold greater ability than its inhibition of peripheral muscarinic responses in the heart and cardiovascular smooth muscle, which are predominantly mediated by M2 and M3 receptors.

In a study investigating neurite outgrowth, Pirenzepine, along with the highly selective M1 antagonist VU0255035 and the specific M1 antagonist Muscarinic Toxin 7 (MT7), promoted neurite outgrowth from sensory neurons. In contrast, selective antagonists for M2, M3, and M4 receptors had no effect, highlighting the specific role of M1 receptor antagonism in this process.

Experimental Protocols

To facilitate the independent validation and use of this compound as a selective M1 receptor tool, detailed methodologies for key experiments are provided below.

Radioligand Competition Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing each of the human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic radioligand.

  • This compound.

  • Non-specific binding control: Atropine or another high-affinity non-selective muscarinic antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 20-100 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or near its Kd value).

    • Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) instead of Pirenzepine.

    • For determining total binding, add assay buffer instead of any competing ligand.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration.

    • Determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), initiating a cascade of intracellular events.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release Ca²⁺ Release Ca_release->PKC Activates Ca_release->Cellular_Response IP3R->Ca_release ACh Acetylcholine ACh->M1R Binds & Activates Pirenzepine Pirenzepine Pirenzepine->M1R Binds & Blocks

Caption: M1 muscarinic receptor signaling pathway.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a radioligand competition binding assay to determine the Ki of a test compound.

Competition_Binding_Workflow A Prepare Receptor Membranes B Set up Assay Plate: - Radioligand - Test Compound (e.g., Pirenzepine) - Control (Total & Non-specific) A->B C Add Membranes to Initiate Binding B->C D Incubate to Reach Equilibrium C->D E Filter and Wash to Separate Bound from Free Radioligand D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G H Result: Binding Affinity (Ki) of Pirenzepine G->H

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The data presented in this guide strongly support the validation of this compound as a selective M1 muscarinic receptor antagonist. Its binding affinity profile demonstrates a clear preference for the M1 subtype over M2-M5 receptors. This selectivity is further substantiated by functional assays where Pirenzepine effectively modulates M1-mediated cellular responses. While more selective compounds like MT7 and VU0255035 exist, Pirenzepine remains a valuable and widely used tool compound for studying M1 receptor pharmacology due to its well-characterized profile and commercial availability. The provided experimental protocols offer a framework for researchers to independently verify these findings and utilize Pirenzepine in their investigations of M1 receptor function.

Pirenzepine HCl Hydrate: A Comparative Analysis of its Cross-Reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding profile of Pirenzepine HCl hydrate across various neurotransmitter receptors, with a primary focus on its well-documented selectivity for muscarinic acetylcholine receptor subtypes. The information presented is supported by experimental data from radioligand binding assays, offering a quantitative basis for understanding the compound's specificity.

Pirenzepine is recognized for its selective antagonism of the M1 muscarinic acetylcholine receptor.[1][2][3] This selectivity is the foundation of its clinical use and a key characteristic that distinguishes it from non-selective muscarinic antagonists.[4] Understanding its cross-reactivity profile is crucial for predicting potential off-target effects and for the development of more selective pharmacological tools.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities (Ki) of Pirenzepine for various muscarinic receptor subtypes. The data is compiled from multiple studies employing radioligand binding assays. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Muscarinic Receptor Subtypes
Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
M1 Rat Cerebral Cortex[3H]-Pirenzepine2-8[5]
Rat Forebrain[3H]-Pirenzepine~12[6]
Human Stellate Ganglia[3H]-Pirenzepine-[7]
CHO-K1 Cells[3H]-NMS224 (IC50)[8]
M2 Rat Heart[3H]-QNB-[5]
Rat Hindbrain-Low Affinity[9]
Rat Myocardium[3H]-NMSHigh Affinity (in solubilized prep)[7]
M3 Rat Parotid Gland--[6]
Rat Ileum[3H]-QNBLow Affinity[5]
M4 Rat Striatum[3H]-PirenzepineLow Affinity[10]

Summary of Muscarinic Receptor Selectivity:

Pirenzepine demonstrates a clear selectivity for the M1 muscarinic receptor subtype, exhibiting high affinity in the nanomolar range.[5][6] Its affinity for M2, M3, and M4 receptors is considerably lower, establishing its profile as an M1-selective antagonist.[5][9] This selectivity is dose-dependent.[2]

Non-Muscarinic Neurotransmitter Receptors

The lack of significant reported off-target binding at these major neurotransmitter receptors suggests a high degree of selectivity of Pirenzepine for the muscarinic receptor family. However, without comprehensive screening data, minor interactions cannot be entirely excluded.

Experimental Protocols

The binding affinities presented in this guide were primarily determined using radioligand binding assays. Below is a detailed, generalized methodology for a competitive radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a non-radiolabeled compound (Pirenzepine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.

Materials:

  • Receptor Source: Homogenates of tissues or membranes from cells expressing the target receptor (e.g., rat cerebral cortex for M1 receptors).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Pirenzepine or [3H]-Quinuclidinyl benzilate ([3H]-QNB)).

  • Test Compound: this compound in a range of concentrations.

  • Assay Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands (e.g., phosphate buffer).

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity of the filter-bound radioligand.

Procedure:

  • Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors. The membrane pellet is resuspended in the assay buffer.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (Pirenzepine) are added to the membrane preparation. The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a competitive binding assay and the signaling pathways of the muscarinic receptor subtypes for which Pirenzepine shows notable interaction.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorSource Receptor Source (Tissue/Cells) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Resuspension Resuspension in Assay Buffer MembranePellet->Resuspension Incubation Incubation with Radioligand & Pirenzepine Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting DataPlotting Data Plotting (Binding vs. [Pirenzepine]) ScintillationCounting->DataPlotting IC50_Determination IC50 Determination DataPlotting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

G cluster_M1 M1 Receptor Signaling M1 M1 Receptor Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates CellularResponse_M1 Cellular Response Ca2->CellularResponse_M1 PKC->CellularResponse_M1

Fig. 2: M1 muscarinic receptor signaling pathway.

G cluster_M2 M2 Receptor Signaling M2 M2 Receptor Gi_o Gi/o M2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel K+ Channel Activation Gi_o->K_channel βγ subunit cAMP ↓ cAMP AC->cAMP CellularResponse_M2 Cellular Response (e.g., ↓ Heart Rate) cAMP->CellularResponse_M2 K_channel->CellularResponse_M2

Fig. 3: M2 muscarinic receptor signaling pathway.

G cluster_M3 M3 Receptor Signaling M3 M3 Receptor Gq11_M3 Gq/11 M3->Gq11_M3 Activates PLC_M3 Phospholipase C Gq11_M3->PLC_M3 Activates PIP2_M3 PIP2 PLC_M3->PIP2_M3 Hydrolyzes IP3_M3 IP3 PIP2_M3->IP3_M3 DAG_M3 DAG PIP2_M3->DAG_M3 Ca2_M3 ↑ Intracellular Ca2+ IP3_M3->Ca2_M3 Mobilizes PKC_M3 Protein Kinase C DAG_M3->PKC_M3 Activates CellularResponse_M3 Cellular Response (e.g., Smooth Muscle Contraction) Ca2_M3->CellularResponse_M3 PKC_M3->CellularResponse_M3

Fig. 4: M3 muscarinic receptor signaling pathway.

G cluster_M4 M4 Receptor Signaling M4 M4 Receptor Gi_o_M4 Gi/o M4->Gi_o_M4 Activates AC_M4 Adenylyl Cyclase Gi_o_M4->AC_M4 Inhibits cAMP_M4 ↓ cAMP AC_M4->cAMP_M4 CellularResponse_M4 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP_M4->CellularResponse_M4

Fig. 5: M4 muscarinic receptor signaling pathway.

References

A Comparative Guide to the In Vivo Effects of Pirenzepine HCl Hydrate and Newer M1 Selective Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the benchmark M1 selective antagonist, Pirenzepine, with newer, more highly selective M1 antagonists. The development of next-generation M1 antagonists is driven by the need to enhance therapeutic efficacy and minimize the side effects associated with less selective anticholinergic drugs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological and experimental pathways to support research and development in this area.

Introduction to M1 Selective Antagonism

The M1 muscarinic acetylcholine receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a key modulator of neuronal activity in the central and peripheral nervous systems[1]. Its role in cognitive processes has made it a target for treating Alzheimer's disease and schizophrenia, although recent efforts have focused more on agonists for these indications[2][3]. Conversely, M1 receptor antagonism has shown therapeutic promise in other areas, including the treatment of peptic ulcers, where Pirenzepine was traditionally used to reduce gastric acid secretion[4][5][6], and more recently, in promoting neuroprotection and myelin repair[7][8].

Pirenzepine, while selective for M1 receptors over other muscarinic subtypes, is considered a first-generation compound[9][10]. Newer antagonists, such as VU0255035 and PIPE-307, have been developed with significantly improved selectivity and pharmacokinetic properties, including brain penetrance, opening new avenues for therapeutic intervention[8][11].

Quantitative Comparison of M1 Antagonists

The following tables summarize the available quantitative data for Pirenzepine and newer M1 selective antagonists, focusing on receptor binding affinity and pharmacokinetic properties.

Table 1: Muscarinic Receptor Binding Affinity

This table compares the binding affinities (Ki, nM) of Pirenzepine, VU0255035, and PIPE-307 for the five muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher affinity.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)Selectivity Profile
Pirenzepine ~14 - 18[12][13]Low AffinityIntermediate AffinityLow AffinityLow AffinityModerately selective for M1. ~6-35 fold selectivity for M1 over other subtypes.
VU0255035 Data not availableData not availableData not availableData not availableData not availableExhibits >75-fold selectivity for M1 over M2-M5 subtypes in functional studies[11].
PIPE-307 4.6[14]>46>46>46>46Highly selective for M1, with >10-fold selectivity over all other subtypes[14].

Note: Direct comparative binding assays under identical conditions are limited. Data is synthesized from multiple sources.

Table 2: Comparative Pharmacokinetic Properties

This table outlines key in vivo pharmacokinetic parameters. The ability of newer antagonists to penetrate the blood-brain barrier (BBB) is a significant advancement over Pirenzepine.

CompoundPrimary RouteBioavailabilityBlood-Brain Barrier (BBB) PenetrationKey Characteristics
Pirenzepine Oral~20-30%Poor / Negligible[15]Primarily peripherally acting. Its use in CNS disorders is limited[6].
VU0255035 Data not availableData not availableExcellent[11]Designed for CNS activity; effective in reducing pilocarpine-induced seizures in mice[11].
PIPE-307 OralOrally bioavailable[14]Excellent (Brain:Plasma ratio ≈ 1)[14]Potent, brain-penetrant antagonist developed for CNS targets like remyelination in MS[4][8].

Key In Vivo Experimental Data and Protocols

The therapeutic potential of these antagonists has been explored in various preclinical models. Below are summaries of key experiments and the methodologies employed.

Neuroprotection in Peripheral Neuropathy Models

Selective M1 antagonism has demonstrated neuroprotective effects in rodent models of peripheral neuropathy induced by diabetes, chemotherapy, or HIV proteins[7].

Key Finding: Pirenzepine and the newer M1 antagonist VU0255035 were shown to be protective against thermal hypoalgesia (a sign of nerve damage) and the loss of intraepidermal nerve fibers in these models[7].

Experimental Protocol: Thermal Hypoalgesia (Hot Plate Test)

This protocol is a standard method for assessing nociceptive thresholds in rodents and is used to measure nerve damage[5][16].

  • Apparatus: A commercial hot plate apparatus is used, consisting of a metal surface maintained at a constant, noxious temperature (e.g., 52°C ± 0.5°C)[17]. The animal is typically confined to the surface by a clear plexiglass cylinder.

  • Acclimation: Animals are habituated to the testing room and apparatus before the experiment to reduce stress-induced variability.

  • Procedure: Each rodent is gently placed on the heated surface, and a timer is started immediately[17].

  • Endpoint: The latency (in seconds) to the first nocifensive behavior is recorded. Behaviors include paw licking, shaking, or jumping to escape the stimulus[17]. A cut-off time (e.g., 30-45 seconds) is predetermined to prevent tissue damage.

  • Drug Administration: The M1 antagonist (e.g., Pirenzepine) or vehicle is administered systemically (e.g., intraperitoneally) at a specified time before the test.

  • Data Analysis: The latency to respond is compared between the vehicle-treated neuropathy group and the antagonist-treated neuropathy group. A significant increase in latency in the treated group indicates a reversal of thermal hypoalgesia[7].

Promotion of Remyelination in a Multiple Sclerosis Model

The novel antagonist PIPE-307 has been investigated as a potential treatment for multiple sclerosis (MS) by promoting the regeneration of myelin sheaths around axons.

Key Finding: PIPE-307 was effective in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS. Efficacy was measured by a reduction in disability, histological evidence of remyelination, and improved nerve function[15][18].

Experimental Protocol: EAE Model and Efficacy Assessment

The EAE model is the most commonly used animal model for studying the pathophysiology of MS.

  • Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55 (Myelin Oligodendrocyte Glycoprotein peptide), in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Clinical Scoring: Following immunization, animals are monitored daily for clinical signs of disease (e.g., tail limpness, hind limb weakness, paralysis). Disability is quantified using a standardized scoring system (e.g., 0 = no disease, 5 = moribund).

  • Drug Administration: Once clinical signs appear, oral administration of PIPE-307 or vehicle begins and continues for the duration of the study.

  • Functional Assessment (Visual Evoked Potentials - VEPs): VEPs are used to measure the functional integrity of the optic nerve, a common site of demyelination in MS. Anesthetized mice are subjected to light flashes, and the latency of the resulting electrical signal recorded from the visual cortex is measured. A reduction in latency in the PIPE-307-treated group compared to vehicle indicates improved nerve conduction and remyelination[18].

  • Histological Analysis: At the end of the study, spinal cord and brain tissues are collected. Sections are stained to assess demyelination (e.g., Luxol Fast Blue) and remyelination. Electron microscopy can be used to quantify the thickness of the newly formed myelin sheaths[18].

Visualizations: Pathways and Workflows

M1 Receptor Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq alpha subunit of the heterotrimeric G-protein.

M1_Signaling_Pathway M1 Receptor Canonical Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Response Cellular Responses Ca->Response Modulates PKC->Response ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca Release ACh Acetylcholine (ACh) ACh->M1R Activates Antagonist M1 Antagonist (e.g., Pirenzepine) Antagonist->M1R Blocks

Caption: Canonical Gq-protein signaling pathway activated by the M1 muscarinic receptor.

In Vivo Experimental Workflow

This diagram illustrates a typical workflow for comparing the efficacy of an M1 antagonist against a vehicle control in a preclinical rodent model of disease.

Experimental_Workflow Typical In Vivo Efficacy Study Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: Endpoint Assessment cluster_analysis Phase 4: Data Analysis A1 Animal Acclimation A2 Disease Induction (e.g., Chemotherapy, EAE) A1->A2 A3 Baseline Behavioral/ Functional Testing A2->A3 B1 Randomization A3->B1 B2 Group 1: Vehicle Control Administration B1->B2 B3 Group 2: M1 Antagonist Administration B1->B3 C1 Post-Treatment Behavioral/ Functional Testing B2->C1 B3->C1 C2 Tissue Collection & Histological Analysis C1->C2 D1 Statistical Comparison (Vehicle vs. Treatment) C2->D1 D2 Interpretation of Results & Conclusion D1->D2

Caption: A generalized workflow for preclinical in vivo testing of M1 antagonists.

Selectivity and Effect Profile

This diagram illustrates the logical relationship between M1 receptor selectivity and the balance of desired therapeutic effects versus adverse side effects.

Selectivity_Effects Impact of Receptor Selectivity on In Vivo Effects cluster_compounds Antagonist Type cluster_receptors Receptor Targets cluster_outcomes In Vivo Outcomes NonSelective Non-Selective Antagonist (e.g., Atropine) M1 M1 Receptor NonSelective->M1 Blocks M2M3 M2, M3, etc. Receptors NonSelective->M2M3 Blocks Selective Highly Selective M1 Antagonist (e.g., PIPE-307) Selective->M1 Blocks Selective->M2M3 Weakly Blocks or Avoids Therapeutic Desired Therapeutic Effects (e.g., Remyelination, Neuroprotection) M1->Therapeutic Leads to SideEffects Adverse Side Effects (Dry Mouth, Tachycardia, Cognitive Impairment) M2M3->SideEffects Leads to

Caption: High M1 selectivity aims to maximize therapeutic effects while minimizing off-target side effects.

References

Use of highly selective M1 and M4 antagonists like MT7 and MT3 to validate Pirenzepine findings

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the use of highly selective M1 and M4 antagonists, MT7 and MT3, to validate and dissect the findings of the partially selective antagonist, Pirenzepine. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these essential pharmacological tools, supported by experimental data and detailed protocols.

Pirenzepine, a long-standing tool in muscarinic receptor research, exhibits a degree of selectivity for the M1 and M4 acetylcholine receptor subtypes over M2 and M3.[1][2] However, its relatively low selectivity margin between M1 and M4 receptors can lead to ambiguous interpretations of experimental outcomes.[1] The advent of highly selective peptide toxins, Muscarinic Toxin 7 (MT7) for the M1 receptor and Muscarinic Toxin 3 (MT3) for the M4 receptor, has provided researchers with powerful tools to dissect the specific contributions of these receptor subtypes in various physiological and pathological processes.[1][3] This guide will compare the receptor selectivity of these three antagonists, provide detailed experimental protocols for their use, and illustrate key concepts with signaling pathway and workflow diagrams.

Comparative Analysis of Receptor Antagonist Selectivity

The following table summarizes the binding affinities of Pirenzepine, MT7, and MT3 for M1 and M4 muscarinic receptors, highlighting the superior selectivity of the toxins.

AntagonistTarget ReceptorReported Affinity (Ki/IC50)Fold Selectivity (M1 vs. M4)Reference
Pirenzepine M1~16 nM (Ki)~4-6 fold for M1 over M4[1][4][5]
M4~70-100 nM (Ki)[1]
MT7 M1Sub-nanomolar (e.g., ~0.1-1 nM)>10,000 fold for M1 over other mAChRs[3]
M4>10 µM[6]
MT3 M1~113 nM (Ki)Potent and selective for M4[7]
M4~8.0 nM (Ki)[7]

Experimental Protocols

Radioligand Binding Assay for M1 and M4 Receptor Affinity

This protocol is designed to determine the binding affinity of unlabeled antagonists (Pirenzepine, MT7, MT3) by measuring their ability to compete with a radiolabeled ligand for binding to M1 or M4 receptors expressed in cell membranes.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human M1 or M4 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB.

  • Unlabeled antagonists: Pirenzepine, MT7, MT3.

  • Binding buffer: 25 mM Sodium Phosphate (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

  • Wash buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the following in a final volume of 1 ml:

    • 10-12 µg of cell membrane protein.

    • A fixed concentration of radioligand (typically at or below its Kd value, e.g., 0.05-1.0 nM [³H]-NMS).

    • Varying concentrations of the unlabeled antagonist (e.g., 10⁻¹² M to 10⁻⁵ M).

    • For non-specific binding determination, a high concentration of a non-selective antagonist like atropine (1 µM) is used instead of the test compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes to reach equilibrium.[6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 ml of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 ml of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the unlabeled antagonist. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [³⁵S]-GTPγS Binding

This assay measures the activation of G proteins coupled to M1 (Gαq) or M4 (Gαi) receptors upon agonist stimulation and the ability of antagonists to block this activation.

Materials:

  • Cell membranes expressing M1 or M4 receptors.

  • [³⁵S]-GTPγS.

  • Agonist: Acetylcholine (ACh) or Carbachol (CCh).

  • Antagonists: Pirenzepine, MT7, MT3.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Pre-incubation with Antagonist: Pre-incubate the cell membranes (10-20 µg) with varying concentrations of the antagonist for 30 minutes at 30°C in the assay buffer.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀) to initiate G protein activation.

  • [³⁵S]-GTPγS Binding: Immediately add [³⁵S]-GTPγS (e.g., 0.1 nM) and incubate for 30-60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the [³⁵S]-GTPγS binding against the log concentration of the antagonist to determine the IC₅₀ value for the inhibition of agonist-stimulated G protein activation.

Visualizing Pathways and Workflows

M1 and M4 Receptor Signaling Pathways

G Canonical M1 and M4 Signaling Pathways cluster_M1 M1 Receptor (Gq-coupled) cluster_M4 M4 Receptor (Gi-coupled) M1 M1 Gq Gαq M1->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC M4 M4 Gi Gαi M4->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP Inhibits production of

Caption: Simplified signaling pathways for M1 and M4 muscarinic receptors.

Experimental Workflow for Antagonist Validation

G Workflow: Validating Pirenzepine Findings cluster_MT7 M1 Receptor Investigation cluster_MT3 M4 Receptor Investigation Pirenzepine_Finding Initial finding with Pirenzepine (e.g., inhibition of myopia) Hypothesis Hypothesis: Effect is mediated by M1 and/or M4 receptors Pirenzepine_Finding->Hypothesis Experiment_Design Design experiments with selective antagonists Hypothesis->Experiment_Design MT7_Test Test MT7 (highly selective M1 antagonist) Experiment_Design->MT7_Test MT3_Test Test MT3 (highly selective M4 antagonist) Experiment_Design->MT3_Test MT7_Result Observe effect of MT7 MT7_Test->MT7_Result Conclusion Conclusion: Attribute specific roles to M1 and M4 receptors MT7_Result->Conclusion MT3_Result Observe effect of MT3 MT3_Test->MT3_Result MT3_Result->Conclusion

Caption: Experimental workflow for using MT7 and MT3 to validate Pirenzepine findings.

Logical Relationship of Antagonist Selectivity

G Dissecting Receptor Contributions Pirenzepine Pirenzepine M1_Receptor M1 Receptor Pirenzepine->M1_Receptor Partially antagonizes M4_Receptor M4 Receptor Pirenzepine->M4_Receptor Partially antagonizes Biological_Effect Observed Biological Effect M1_Receptor->Biological_Effect Contributes to M4_Receptor->Biological_Effect Contributes to MT7 MT7 MT7->M1_Receptor Highly selectively antagonizes MT3 MT3 MT3->M4_Receptor Highly selectively antagonizes

Caption: Logical relationship of using selective antagonists to dissect receptor roles.

References

Reproducibility of Pirenzepine HCl Hydrate Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published research findings on Pirenzepine HCl hydrate. It focuses on the reproducibility of its effects, particularly in the context of myopia control, and includes supporting experimental data, detailed methodologies, and visualizations of its proposed mechanism of action.

Pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, has been the subject of numerous studies, initially for its role in reducing gastric acid secretion and more recently for its potential in slowing the progression of myopia. This guide synthesizes findings from key clinical trials to assess the consistency and reproducibility of its therapeutic effects.

Comparative Efficacy in Myopia Progression

Clinical trials investigating the efficacy of Pirenzepine ophthalmic gel in slowing myopia progression have yielded consistent results, demonstrating a reproducible effect. Below is a summary of the quantitative data from two pivotal multicenter, randomized, double-masked, placebo-controlled studies.

Table 1: Comparison of Pirenzepine Efficacy in Slowing Myopia Progression (1-Year Results)

StudyTreatment GroupPlacebo GroupMyopia Progression (Diopters/Year) - PirenzepineMyopia Progression (Diopters/Year) - PlaceboReduction in Myopia Progression
Siatkowski et al. (2004, 2008)[1][2][3]2% Pirenzepine Gel (n=117)Vehicle Gel (n=57)-0.26 D-0.53 D51%
Tan et al. (2005)[4][5]2% Pirenzepine Gel (twice daily, n unspecified)Vehicle Gel (n unspecified)-0.47 D-0.84 D44%

Table 2: Two-Year Efficacy Data from Siatkowski et al. (2008)[3][6]

Treatment GroupPlacebo GroupMean Myopia Progression (Diopters) - PirenzepineMean Myopia Progression (Diopters) - Placebo
2% Pirenzepine Gel (n=53)Vehicle Gel (n=31)-0.58 D-0.99 D

The data from these independent studies, conducted in different populations (US and Asia), consistently show that 2% Pirenzepine ophthalmic gel significantly slows the progression of myopia in children compared to a placebo over one and two years. This congruence in findings across different research groups and geographical locations strengthens the evidence for the reproducibility of Pirenzepine's efficacy in this application.

Experimental Protocols

The methodologies employed in the key clinical trials were robust and similar in design, contributing to the reproducibility of the findings.

Key Experiment: Multicenter, Randomized, Double-Masked, Placebo-Controlled Trial for Myopia Progression

Objective: To evaluate the safety and efficacy of 2% Pirenzepine ophthalmic gel in slowing the progression of myopia in children.

Study Design:

  • Participants: Healthy children aged 8-12 years (Siatkowski et al.)[1][3] or 6-12 years (Tan et al.)[4][5] with a spherical equivalent refractive error between -0.75 and -4.00 diopters and astigmatism of 1.00 diopter or less.

  • Intervention: Participants were randomized to receive either 2% Pirenzepine ophthalmic gel or a matching placebo (vehicle) gel. In the Siatkowski et al. studies, the application was twice daily[1][3]. The Tan et al. study included a twice-daily and a once-daily active treatment arm[4][5].

  • Randomization and Masking: Both studies employed a double-masked design, where neither the participants nor the investigators knew the treatment allocation. Randomization was conducted to ensure an unbiased distribution of participants between the treatment and placebo groups.

  • Primary Outcome Measure: The primary efficacy endpoint was the mean change in spherical equivalent refraction from baseline, as measured by cycloplegic autorefraction at 12 and 24 months.

  • Safety Monitoring: Ocular and systemic adverse events were monitored throughout the studies.

Signaling Pathways and Mechanism of Action

Pirenzepine's effect on myopia is believed to be mediated through its selective antagonism of the M1 muscarinic acetylcholine receptor in the eye. While the complete downstream signaling cascade is still under investigation, research suggests a mechanism involving the regulation of scleral remodeling. Scleral fibroblasts, the primary cell type in the sclera, express all five muscarinic receptor subtypes (M1-M5)[7][8]. The binding of Pirenzepine to the M1 receptor on these cells is thought to initiate a signaling cascade that ultimately inhibits the cellular processes leading to scleral thinning and axial elongation, which are the hallmarks of myopia progression.

Below is a diagram illustrating the proposed signaling pathway.

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Scleral Fibroblast) Pirenzepine This compound M1R M1 Muscarinic Receptor Pirenzepine->M1R Antagonism G_protein G-protein M1R->G_protein Blocks Activation PLC Phospholipase C G_protein->PLC MEK_ERK MEK-ERK Pathway PLC->MEK_ERK Cell_Proliferation Decreased Cell Proliferation MEK_ERK->Cell_Proliferation Scleral_Remodeling Inhibition of Scleral Remodeling Cell_Proliferation->Scleral_Remodeling MMP2 Decreased MMP-2 Activity Scleral_Remodeling->MMP2 FGF2 Increased FGF-2 Expression Scleral_Remodeling->FGF2

Caption: Proposed signaling pathway of Pirenzepine in myopia control.

This diagram illustrates how Pirenzepine, by blocking the M1 muscarinic receptor, is thought to inhibit downstream signaling pathways like the MEK-ERK cascade, leading to decreased scleral fibroblast proliferation and modulation of extracellular matrix components like MMP-2 and FGF-2.[9][10] This ultimately results in the inhibition of scleral remodeling and a slowing of myopia progression.

The following workflow diagram outlines the typical process of a clinical trial investigating Pirenzepine for myopia.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis p1 Patient Screening (Inclusion/Exclusion Criteria) p2 Informed Consent p1->p2 p3 Baseline Measurements (Refraction, Axial Length) p2->p3 rand Randomization (Double-Masked) p3->rand treat_pirenzepine 2% Pirenzepine Gel rand->treat_pirenzepine Group A treat_placebo Placebo Gel rand->treat_placebo Group B fup Follow-up Visits (e.g., 3, 6, 12, 24 months) treat_pirenzepine->fup treat_placebo->fup outcome Outcome Assessment (Primary & Secondary Endpoints) fup->outcome analysis Statistical Analysis (Comparison of Groups) outcome->analysis

References

Pirenzepine HCl Hydrate: A Reference Standard for M1 Receptor Antagonist Screening

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers in drug discovery, comparing Pirenzepine HCl hydrate with alternative M1 selective antagonists and providing detailed experimental protocols.

This compound stands as a widely utilized reference compound in drug discovery screening campaigns targeting the M1 muscarinic acetylcholine receptor (mAChR). Its established selectivity for the M1 receptor subtype over other mAChRs makes it an invaluable tool for validating screening assays and characterizing novel M1 antagonists. This guide provides a comparative analysis of pirenzepine against other selective M1 antagonists, supported by experimental data, and offers detailed protocols for key assays in M1 receptor research.

Comparison of M1 Muscarinic Receptor Antagonists

The selection of an appropriate reference compound is critical for the success of any drug discovery screen. The ideal reference antagonist should exhibit high affinity and selectivity for the target receptor. Below is a comparison of pirenzepine with other known M1 selective antagonists.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity for M1
Pirenzepine 18.6[1]588[1]~600140~800Moderately Selective
Telenzepine 0.94[1][2]17.8[1][2]~40~100~200Highly Selective
VU0255035 14.87>10,000>10,000>10,000>10,000Very Highly Selective (>75-fold)
MT7 Toxin Sub-nanomolar[3]No detectable bindingNo detectable bindingNo detectable bindingNo detectable bindingExceptionally Selective[3]

Note: Ki values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses. The primary pathway involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Activates Pirenzepine Pirenzepine Pirenzepine->M1R Inhibits Gq Gq M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

M1 Receptor Signaling Cascade

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust drug discovery research. Below are representative protocols for a radioligand binding assay and a functional calcium mobilization assay for the M1 muscarinic receptor.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity of a test compound for the M1 muscarinic receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Pirenzepine.

  • Reference Compound: this compound.

  • Test Compound: Compound of interest.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Compound Preparation: Prepare serial dilutions of the test compound and reference compound (Pirenzepine) in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).

    • 50 µL of the diluted test compound or reference compound.

    • 50 µL of radioligand (e.g., 1 nM [³H]-NMS).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum filtration apparatus.

  • Washing: Wash each well three times with 200 µL of ice-cold wash buffer.

  • Drying: Dry the filter plate at 50°C for 30-60 minutes.

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test and reference compounds by non-linear regression analysis. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay Protocol

This functional assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium mediated by the M1 receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) with supplements.

  • Agonist: Carbachol or Acetylcholine.

  • Reference Compound: this compound.

  • Test Compound: Compound of interest.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional, to prevent dye leakage).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the M1-expressing cells into the 96- or 384-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Probenecid (e.g., 2.5 mM) can be included.

    • Remove the culture medium from the cells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with assay buffer, leaving a final volume of 100 µL (96-well) or 25 µL (384-well) in each well.

  • Compound Incubation: Add the test compound or reference compound (Pirenzepine) at various concentrations to the wells and incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the agonist (e.g., Carbachol at its EC₈₀ concentration) into each well.

    • Measure the change in fluorescence over time.

  • Data Analysis: Determine the inhibitory effect of the test compound by measuring the reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ value for the antagonist by non-linear regression analysis of the concentration-response curve.

Drug Discovery Screening Workflow

This compound, as a reference antagonist, plays a crucial role at multiple stages of a typical high-throughput screening (HTS) campaign for M1 receptor antagonists.

Screening_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_confirmation Hit Confirmation & Triage cluster_secondary_assays Secondary & Selectivity Assays Compound_Library Compound Library Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) Compound_Library->Primary_Assay Initial_Hits Initial Hits Primary_Assay->Initial_Hits Pirenzepine_Control_P Pirenzepine (Positive Control) Pirenzepine_Control_P->Primary_Assay Assay Validation Dose_Response Dose-Response Confirmation Initial_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Pirenzepine_Control_DR Pirenzepine (Reference) Pirenzepine_Control_DR->Dose_Response Potency Comparison Binding_Assay Binding Affinity Assay (e.g., Radioligand Binding) Confirmed_Hits->Binding_Assay Selectivity_Panel Selectivity Profiling (M2, M3, M4, M5 Receptors) Confirmed_Hits->Selectivity_Panel Lead_Candidates Lead Candidates Binding_Assay->Lead_Candidates Selectivity_Panel->Lead_Candidates Pirenzepine_Control_S Pirenzepine (Reference) Pirenzepine_Control_S->Binding_Assay Affinity Comparison Pirenzepine_Control_S->Selectivity_Panel Selectivity Comparison

M1 Antagonist Screening Cascade

References

Safety Operating Guide

Proper Disposal of Pirenzepine HCl Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Pirenzepine HCl hydrate, ensuring compliance and minimizing environmental impact. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to maintain a safe laboratory environment.

This compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard or for transport regulations.[1][2] However, all chemical waste must be managed responsibly to prevent harm to human health and the environment. The following procedures are based on standard best practices for chemical disposal and information from safety data sheets (SDS).

Step-by-Step Disposal Protocol

  • Consult Local and National Regulations: Before proceeding, personnel must consult their institution's environmental health and safety (EHS) office and review local and national regulations regarding chemical waste disposal.[1] This is the most critical step, as requirements can vary significantly.

  • Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE, including:

    • Safety goggles or glasses[2][3]

    • Protective gloves[2][3]

    • Laboratory coat

  • Waste Collection and Storage:

    • Original Container: Whenever possible, leave this compound in its original container.[1]

    • Labeling: Ensure the container is clearly and accurately labeled with the chemical name: "this compound."

    • Segregation: Do not mix this compound with other waste streams.[1] Store it separately from incompatible materials.

    • Container Integrity: Keep the container tightly closed and store it in a dry, well-ventilated area.[2][4]

  • Disposal of Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.[1]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[1]

    • Contain the spill and collect the material using appropriate methods, such as sweeping up the solid into a suitable container for disposal.[2][4]

    • Clean the affected area thoroughly.[1]

  • Final Disposal Route:

    • Chemical Waste Contractor: The primary and recommended method of disposal is to transfer the sealed and labeled container to a licensed chemical waste management company. These companies are equipped to handle all aspects of chemical disposal safely and in compliance with regulations.

    • Incineration: In some jurisdictions, incineration at a regulated medical or hazardous waste incinerator may be the preferred method for pharmaceutical waste to prevent environmental contamination.[5]

    • Landfill: Disposal in a landfill is generally not recommended for chemical waste unless it is specifically permitted by local regulations for non-hazardous substances and the landfill is engineered to handle such waste.[6]

    • Sewer Disposal: Do not dispose of this compound down the drain. Sewer disposal is only permissible for small quantities of non-hazardous, neutralized waste and is often restricted.[6]

Quantitative Data Summary

PropertyValueSource
Acute Toxicity (Oral, Rat LD50)5 g/kgTCI Chemicals Safety Data Sheet
Hazardous ClassificationNot a hazardous substance or mixtureSigma-Aldrich Safety Data Sheet[1]
Transport RegulationNot regulated as a dangerous goodSigma-Aldrich, Szabo-Scandic SDS[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.

G start Start: this compound for Disposal consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_hazardous Is it classified as hazardous waste locally? consult_ehs->is_hazardous follow_hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->follow_hazardous_protocol Yes follow_non_hazardous_protocol Follow Non-Hazardous Chemical Waste Protocol is_hazardous->follow_non_hazardous_protocol No prepare_waste Prepare for Disposal: - Keep in original container - Label clearly - Do not mix with other waste follow_hazardous_protocol->prepare_waste follow_non_hazardous_protocol->prepare_waste transfer_to_contractor Transfer to Licensed Chemical Waste Contractor prepare_waste->transfer_to_contractor end End: Disposal Complete transfer_to_contractor->end

Caption: this compound Disposal Workflow.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize your institution's specific protocols and local regulatory requirements.

References

Personal protective equipment for handling Pirenzepine hcl hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pirenzepine HCl hydrate. It offers a procedural, step-by-step framework for safe operational use and disposal, ensuring user safety and regulatory compliance.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.

Engineering Controls:

  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[1]

Personal Protective Equipment:

  • Respiratory Protection: When dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[2] For small-scale laboratory use, maintaining adequate ventilation may be sufficient.[2]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary depending on the situation.[4]

  • Hand Protection: Impervious gloves, such as heavy rubber gloves, should be worn.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3] This includes rubber boots and protective boots if the situation requires.[1][4]

Exposure Control Specification Source
Engineering Controls Local Exhaust Ventilation, Eyewash Station, Safety Shower[1]
Respiratory Protection NIOSH/MSHA or EN 136 approved respirator (when dust is generated)[2]
Eye Protection Chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166)[3]
Hand Protection Impervious gloves (e.g., heavy rubber gloves)[1]
Skin and Body Protection Protective clothing, rubber/protective boots[1][3][4]

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step protocol for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dark, and dry place with a tightly closed lid.[4]

  • Store under an inert atmosphere and protect from moisture as the substance is hygroscopic.[3]

  • Store away from incompatible materials such as oxidizing agents.[4]

2. Handling and Use:

  • Ensure adequate ventilation and wear all required personal protective equipment before handling.[3]

  • Avoid the formation of dust.[3]

  • Avoid contact with skin, eyes, or clothing, and prevent ingestion and inhalation.[3]

  • Wash hands thoroughly after handling.[1] Contaminated clothing should be changed and washed before reuse.[1]

3. Accidental Release Measures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[1]

  • Wear a NIOSH-approved self-contained breathing apparatus, or respirator, and appropriate personal protection (rubber boots, safety goggles, and heavy rubber gloves).[1]

  • Contain the spill and collect the material.[1]

  • Sweep up the spilled substance and shovel it into a suitable container for disposal, avoiding dust formation.[3]

  • Prevent the product from entering drains.[4]

4. First Aid Procedures:

  • Eye Contact: Immediately hold eyelids apart and flush eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and seek medical attention if symptoms occur.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting unless directed by medical personnel.[1] Seek medical attention.[1]

  • Inhalation: Remove the person to fresh air.[1] If breathing is difficult, provide artificial respiration or oxygen by trained personnel.[1] Get immediate medical attention.[1]

5. Fire Fighting Measures:

  • In case of a fire, use alcohol-resistant foam, carbon dioxide, water, or dry chemical spray to extinguish.[1] A water spray can be used to cool fire-exposed containers.[1]

  • Firefighters should wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear to prevent contact with skin and eyes.[1][3]

  • Hazardous combustion products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3]

6. Disposal Plan:

  • Dispose of chemical waste in a suitable, closed container.[5]

  • All disposal methods must be in accordance with local, state, and federal regulations.[1]

  • For disposal of unused medicine in the trash, mix the substance with an unappealing material like dirt or used coffee grounds, place it in a sealed plastic bag, and then throw it in the trash.[6]

  • Ensure all personal information is scratched out from the prescription label of empty containers before recycling or trashing them.[6]

Safety and Handling Workflow

The following diagram illustrates the logical flow of the safety and handling procedures for this compound.

cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Disposal A Receiving & Inspection B Proper Storage (Cool, Dry, Tightly Closed) A->B C Wear Required PPE (Gloves, Goggles, Respirator) D Use in Ventilated Area C->D E Avoid Dust Generation D->E L Collect Waste in Sealed Containers E->L After Use F Accidental Release? I Contain & Clean Spill (with appropriate PPE) F->I G Exposure Event? J Administer First Aid (Eye, Skin, Ingestion, Inhalation) G->J H Fire? K Use Appropriate Extinguishing Media (Foam, CO2, Dry Chemical) H->K I->L After Cleanup M Dispose According to Local Regulations J->M Seek Medical Attention K->M After Extinguishing L->M

This compound Safe Handling Workflow

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.